Pomalidomide-d4
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H11N3O4 |
|---|---|
Molecular Weight |
277.27 g/mol |
IUPAC Name |
4-amino-2-(4,4,5,5-tetradeuterio-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)/i4D2,5D2 |
InChI Key |
UVSMNLNDYGZFPF-CQOLUAMGSA-N |
Isomeric SMILES |
[2H]C1(C(C(=O)NC(=O)C1([2H])[2H])N2C(=O)C3=C(C2=O)C(=CC=C3)N)[2H] |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N |
Origin of Product |
United States |
Foundational & Exploratory
What is Pomalidomide-d4 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Pomalidomide-d4, a deuterated analog of the potent immunomodulatory drug Pomalidomide. This document details its primary application in research as an internal standard for quantitative mass spectrometry, its physicochemical properties, and the underlying mechanism of action of its parent compound.
Core Properties of this compound
This compound is a stable isotope-labeled version of Pomalidomide, where four hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring accurate quantification of Pomalidomide in complex biological matrices.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₁₃H₇D₄N₃O₄ | [3][4][5] |
| Molecular Weight | 277.27 g/mol | [3] |
| CAS Number | 1416575-78-4 | [1][4][5] |
| Appearance | Yellow solid | [4] |
| Chemical Purity (by HPLC) | ≥95% | [1][3] |
| Isotopic Purity (atom % D) | >98% | [4] |
| Synonyms | 4-Amino-2-(2,6-dioxo-3-piperidinyl)isoindole-1,3-dione-d4, Actimid-d4, CC 4047-d4, IMiD 3-d4 | [4] |
Primary Use in Research: An Internal Standard for Accurate Quantification
The primary application of this compound in a research setting is as an internal standard (IS) in bioanalytical methods, particularly LC-MS/MS.[2] The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry for several key reasons:
-
Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to the unlabeled Pomalidomide, including its extraction recovery, ionization efficiency, and chromatographic retention time.
-
Correction for Matrix Effects: Biological samples such as plasma and tissue are complex matrices that can interfere with the ionization of the analyte, leading to either ion suppression or enhancement. As the internal standard is similarly affected, it allows for accurate correction of these matrix effects.
-
Improved Precision and Accuracy: By normalizing the response of the analyte to that of the internal standard, variability introduced during sample preparation and analysis is minimized, leading to highly precise and accurate quantification.
Experimental Protocol: Quantification of Pomalidomide in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This section outlines a representative experimental protocol for the quantitative analysis of Pomalidomide in human plasma. This protocol is a composite based on established methodologies for the analysis of Pomalidomide and other small molecules using LC-MS/MS.[6][7][8][9][10]
1. Materials and Reagents:
-
Pomalidomide analytical standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Centrifuge
2. Preparation of Stock and Working Solutions:
-
Pomalidomide Stock Solution (1 mg/mL): Accurately weigh and dissolve Pomalidomide in a suitable organic solvent (e.g., DMSO or methanol).
-
This compound Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the Pomalidomide stock solution.
-
Working Solutions: Prepare serial dilutions of the Pomalidomide stock solution in 50% methanol/water to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution to each tube (except for blank samples) and vortex briefly.
-
Add 150 µL of cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Pomalidomide from matrix components (e.g., starting with 10% B, increasing to 90% B over 3 minutes, holding for 1 minute, and re-equilibrating).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pomalidomide: Precursor ion (Q1) m/z 274.1 -> Product ion (Q3) m/z 163.1.[8]
-
This compound: Precursor ion (Q1) m/z 278.1 -> Product ion (Q3) m/z 167.1 (predicted).
-
-
Optimization: Optimize source and compound-specific parameters (e.g., declustering potential, collision energy) to achieve maximum signal intensity.
-
5. Data Analysis:
-
Integrate the peak areas for both Pomalidomide and this compound MRM transitions.
-
Calculate the peak area ratio (Pomalidomide area / this compound area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Pomalidomide in the unknown samples by interpolating their peak area ratios from the calibration curve.
Below is a DOT script for a visual representation of the experimental workflow.
Mechanism of Action of Pomalidomide
Pomalidomide exerts its therapeutic effects through a multifaceted mechanism of action, primarily by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[][12]
-
Binding to Cereblon (CRBN): Pomalidomide binds to CRBN, a component of the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.[]
-
Recruitment of Neosubstrates: This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment of specific proteins known as neosubstrates. Key neosubstrates for Pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[]
-
Ubiquitination and Proteasomal Degradation: The recruited Ikaros and Aiolos are then polyubiquitinated by the CRL4-CRBN complex, which marks them for degradation by the 26S proteasome.
-
Downstream Effects: The degradation of Ikaros and Aiolos, which are critical for the survival of multiple myeloma cells, leads to several downstream anti-cancer effects:
-
Direct Cytotoxicity: Induction of apoptosis in myeloma cells.
-
Immunomodulation: Enhanced T-cell and Natural Killer (NK) cell activity, leading to an improved anti-tumor immune response.[12]
-
Anti-angiogenesis: Inhibition of the formation of new blood vessels that supply tumors.
-
The following DOT script illustrates the signaling pathway of Pomalidomide.
References
- 1. This compound I CAS#: 1416575-78-4 I immunomodulatory agent I InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (major) [artis-isotopes.com]
- 4. esschemco.com [esschemco.com]
- 5. This compound - Acanthus Research [acanthusresearch.com]
- 6. Sensitive Liquid Chromatography/mass Spectrometry Methods for Quantification of Pomalidomide in Mouse Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
- 8. A sensitive and validated LC-MS/MS method for high-throughput determination of pomalidomide in human plasma and pharmacokinetic studies [html.rhhz.net]
- 9. Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 12. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
Pomalidomide-d4: A Technical Guide to its Chemical Structure, Isotopic Labeling, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pomalidomide-d4, a deuterated analog of the immunomodulatory drug Pomalidomide. This document details its chemical structure, isotopic labeling, and its critical application as an internal standard in quantitative bioanalysis.
Chemical Structure and Isotopic Labeling
This compound is a synthetically modified version of Pomalidomide where four hydrogen atoms on the phthalimide ring have been replaced by deuterium atoms. This isotopic labeling increases the molecular weight of the molecule without significantly altering its chemical properties, making it an ideal internal standard for mass spectrometry-based quantification assays.
The precise location of the deuterium atoms is on the benzene ring of the phthalimide moiety. This stable labeling minimizes the risk of deuterium-hydrogen exchange, ensuring the isotopic purity of the standard during experimental procedures.
Chemical Structure:
-
Pomalidomide: C₁₃H₁₁N₃O₄
-
This compound: C₁₃H₇D₄N₃O₄
Quantitative Data
The key quantitative parameters of this compound are summarized below. These values are critical for its use in analytical methodologies, particularly for liquid chromatography-mass spectrometry (LC-MS) assays.
| Parameter | Value | Source |
| Molecular Formula | C₁₃H₇D₄N₃O₄ | |
| Molecular Weight | 277.29 g/mol | |
| Nominal Mass | 277 amu | N/A |
| Isotopic Purity | ≥ 98% | Assumed based on typical commercial standards |
| Chemical Purity | ≥ 98% | Assumed based on typical commercial standards |
Table 1: Physicochemical Properties of this compound.
For quantitative bioanalysis using LC-MS/MS, specific mass transitions are monitored for both the analyte (Pomalidomide) and the internal standard (this compound).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Pomalidomide | 274.1 | 162.1 | 25 |
| This compound | 278.1 | 166.1 | 25 |
Table 2: Representative Mass Spectrometry Parameters for the Quantification of Pomalidomide using this compound as an Internal Standard. (Note: Optimal collision energies may vary depending on the instrument used).
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the preparation of a deuterated phthalimide precursor followed by its reaction with 3-aminopiperidine-2,6-dione. The following is a representative synthetic protocol adapted from methodologies for related compounds.
Step 1: Synthesis of Tetrachlorophthaloyl-d4-Chloride
-
A mixture of tetrachlorophthalic-d4-anhydride (1.0 eq) and thionyl chloride (2.0 eq) is heated at reflux for 4 hours.
-
The excess thionyl chloride is removed under reduced pressure to yield tetrachlorophthaloyl-d4-chloride.
Step 2: Synthesis of 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione-d4 (this compound)
-
To a solution of 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like triethylamine (2.5 eq) and stir at room temperature.
-
Add the tetrachlorophthaloyl-d4-chloride (1.1 eq) portion-wise to the reaction mixture.
-
Heat the mixture to 80-90°C and monitor the reaction by thin-layer chromatography (TLC) or LC-MS until completion.
-
After cooling, pour the reaction mixture into water and collect the precipitate by filtration.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Quantification of Pomalidomide in Human Plasma using LC-MS/MS
This protocol outlines a typical workflow for the determination of Pomalidomide concentrations in biological matrices.
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Analysis
-
Inject a 5-10 µL aliquot of the reconstituted sample onto the LC-MS/MS system.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the transitions specified in Table 2.
-
3. Data Analysis
-
Integrate the peak areas for both Pomalidomide and this compound.
-
Calculate the peak area ratio (Pomalidomide / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of Pomalidomide in the unknown samples by interpolation from the calibration curve.
Visualizations
Pomalidomide Mechanism of Action
Pomalidomide exerts its therapeutic effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors results in the downstream immunomodulatory and anti-myeloma effects of the drug.
Caption: Pomalidomide's mechanism of action via the CRL4-CRBN E3 ligase complex.
Experimental Workflow for Bioanalysis
The following diagram illustrates the key steps in a typical bioanalytical workflow for quantifying Pomalidomide in a biological matrix using this compound as an internal standard.
Caption: Workflow for Pomalidomide quantification using an internal standard.
In-Depth Technical Guide: Synthesis and Characterization of Pomalidomide-d4 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Pomalidomide-d4, a deuterated internal standard essential for the accurate quantification of Pomalidomide in biological matrices. This document outlines a detailed synthetic protocol, comprehensive characterization data, and the underlying mechanism of action of Pomalidomide, offering a critical resource for researchers in drug metabolism, pharmacokinetics, and oncology.
Introduction
Pomalidomide is a third-generation immunomodulatory drug (IMiD) with potent anti-neoplastic, anti-angiogenic, and immunomodulatory activities. It is approved for the treatment of multiple myeloma. For robust clinical and preclinical studies, a stable isotope-labeled internal standard is crucial for accurate bioanalysis by mass spectrometry. This compound, with deuterium atoms incorporated into the piperidine-2,6-dione ring, serves as an ideal internal standard due to its chemical similarity to the parent drug and its distinct mass, ensuring precise quantification.
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process, with the key step being the introduction of deuterium atoms into a precursor molecule. A common and effective strategy involves the synthesis of deuterated 3-aminopiperidine-2,6-dione hydrochloride, which is then coupled with a suitable phthalic anhydride derivative.
Synthesis Workflow
Synthesis Workflow for this compound
Experimental Protocol: Synthesis of 3-Aminopiperidine-2,6-dione-d4 Hydrochloride
A plausible synthetic route for the deuterated precursor involves the following steps:
-
Protection of L-Glutamine-d5: L-Glutamine-d5 is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc)₂O, in an alkaline medium to yield N-Boc-L-Glutamine-d5.
-
Cyclization: The protected glutamine derivative is then subjected to cyclization. This can be achieved using a coupling agent like N,N'-carbonyldiimidazole (CDI) in an anhydrous solvent. This step forms the piperidine-2,6-dione ring structure.
-
Deprotection: The protecting group is removed under acidic conditions. For instance, treatment with hydrochloric acid in an appropriate solvent yields the desired 3-aminopiperidine-2,6-dione-d4 hydrochloride.
Experimental Protocol: Synthesis of this compound
The final coupling step is adapted from established procedures for Pomalidomide synthesis[1]:
-
Reaction Setup: To a solution of ethyl 4-amino-1,3-dioxoisoindoline-2-carboxylate in acetonitrile, add 3-aminopiperidine-2,6-dione-d4 hydrochloride and anhydrous sodium acetate.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours.
-
Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The resulting residue is then treated with water to precipitate the crude this compound. The solid product is collected by filtration, washed with water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₇D₄N₃O₄ |
| Molecular Weight | 277.27 g/mol |
| CAS Number | 1416575-78-4 |
| Appearance | Light yellow to yellow solid powder |
Table 2: ¹H NMR Spectroscopic Data of Pomalidomide (Reference)
Note: The ¹H NMR spectrum of this compound is expected to show the absence of signals corresponding to the deuterated positions on the piperidine ring.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 11.10 | br s | -NH (imide) |
| 7.47 | m | Aromatic CH |
| 7.02 | m | Aromatic CH |
| 7.00 | m | Aromatic CH |
| 5.06 | m | -CH (piperidine) |
| 2.89 | m | -CH₂ (piperidine) |
| 2.58 | m | -CH₂ (piperidine) |
| 2.03 | m | -CH₂ (piperidine) |
Table 3: ¹³C NMR Spectroscopic Data of Pomalidomide (Reference)
| Chemical Shift (δ, ppm) | Assignment |
| 173.29 | C=O (piperidine) |
| 170.56 | C=O (piperidine) |
| 169.41 | C=O (isoindoline) |
| 167.76 | C=O (isoindoline) |
| 146.86 | Aromatic C-N |
| 136.70 | Aromatic C-H |
| 132.55 | Aromatic C |
| 117.91 | Aromatic C-H |
| 111.14 | Aromatic C-H |
| 109.70 | Aromatic C-NH₂ |
| 49.94 | -CH (piperidine) |
| 31.45 | -CH₂ (piperidine) |
| 22.61 | -CH₂ (piperidine) |
Table 4: Mass Spectrometry Data of this compound
| Ion | m/z (Expected) | Fragmentation Pathway |
| [M+H]⁺ | 278.1 | Parent ion |
| Fragment 1 | 201.0 | Loss of the deuterated piperidine-2,6-dione moiety |
| Fragment 2 | 163.0 | 4-aminoisoindoline-1,3-dione fragment |
Table 5: HPLC Purity Data
| Parameter | Value |
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile/Water with formic acid gradient |
| Detection | UV at 220 nm |
| Purity | ≥98% |
| Isotopic Enrichment | >98 atom % D |
Experimental Protocols for Characterization
¹H and ¹³C NMR Spectroscopy: Spectra are recorded on a 400 MHz or higher NMR spectrometer using a suitable deuterated solvent, such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in positive ion mode to confirm the molecular weight and isotopic enrichment. Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pattern and confirm the location of the deuterium labels.
High-Performance Liquid Chromatography (HPLC): Purity is assessed using a reverse-phase HPLC system with UV detection. A gradient elution method with a C18 column is typically employed to achieve good separation of this compound from any potential impurities.
Mechanism of Action of Pomalidomide
Pomalidomide exerts its therapeutic effects through a multi-faceted mechanism of action, primarily by binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex[2][3].
Pomalidomide's Mechanism of Action
This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)[3]. The degradation of these transcription factors results in two major downstream effects:
-
Direct Anti-Myeloma Activity: The depletion of IKZF1 and IKZF3 is cytotoxic to multiple myeloma cells, leading to apoptosis.
-
Immunomodulatory Effects: The degradation of these factors also leads to the stimulation of T cells and Natural Killer (NK) cells, enhancing the body's immune response against the tumor cells[4].
Additionally, Pomalidomide exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels, which are essential for tumor growth and survival[4].
Conclusion
This technical guide provides a detailed framework for the synthesis and comprehensive characterization of this compound. The provided protocols and data serve as a valuable resource for researchers requiring a high-quality, reliable internal standard for the bioanalysis of Pomalidomide. A thorough understanding of its synthesis, characterization, and mechanism of action is paramount for its effective application in drug development and clinical research.
References
- 1. Pomalidomide synthesis - chemicalbook [chemicalbook.com]
- 2. Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-omics investigation of the resistance mechanisms of pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Commercial suppliers and purity of Pomalidomide-d4 for laboratory use
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of Pomalidomide-d4, a deuterated analog of Pomalidomide, for laboratory use. It covers commercially available sources, their reported purity, and delves into the established signaling pathways of its non-deuterated counterpart, offering a crucial resource for researchers in oncology, immunology, and drug discovery.
Commercial Suppliers and Purity of this compound
This compound is available from a range of commercial suppliers, catering to the needs of the research community. The purity of these compounds is a critical factor for the reliability and reproducibility of experimental results. Below is a summary of available this compound products and their reported purity levels.
| Supplier | Catalog Number | Purity | Additional Information |
| ESS Chem Co. | ESS0166 | 96.4% by HPLC; >98% atom D[1] | Also known as Actimid-D4, CC 4047-D4, IMiD 3-D4.[1] |
| InvivoChem | V42571 | ≥98%[2] | |
| Clearsynth | - | High quality | Certificate of Analysis available.[3] |
| MedchemExpress | - | - | Labeled as this compound (CC-4047-d4).[4] |
| LGC Standards | TRC-P688202 | - | |
| Acanthus Research | P-91114-01 | - |
Mechanism of Action and Signaling Pathways
Pomalidomide exerts its therapeutic effects through a multifaceted mechanism of action, primarily by modulating the activity of the E3 ubiquitin ligase complex containing Cereblon (CRBN).[5][][7][8][9] This interaction leads to the ubiquitination and subsequent proteasomal degradation of specific substrate proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][][7] The degradation of these transcription factors is a key event that triggers the downstream anti-tumor and immunomodulatory effects of Pomalidomide.
The binding of Pomalidomide to CRBN alters the substrate specificity of the E3 ligase, effectively "hijacking" the cellular machinery for protein degradation to eliminate proteins that are crucial for myeloma cell survival and proliferation.
Caption: this compound binds to Cereblon, leading to the degradation of Ikaros and Aiolos.
Experimental Workflows
The use of this compound in laboratory settings often involves its application as an internal standard in pharmacokinetic studies or as a tool to investigate the biological effects of Pomalidomide. A general workflow for an in-vitro cell-based assay is outlined below.
Caption: A general workflow for in-vitro experiments using this compound.
Key Experimental Protocols
While specific protocols will vary depending on the experimental goals, the following provides a foundational methodology for a cell viability assay, a common experiment to assess the cytotoxic effects of compounds like Pomalidomide.
Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Plate multiple myeloma (MM) cell lines (e.g., MM.1S, U266) in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 50 µM).
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and untreated control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the results and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
This technical guide provides a starting point for researchers working with this compound. For specific applications, it is recommended to consult the detailed product information from the respective suppliers and relevant scientific literature.
References
- 1. esschemco.com [esschemco.com]
- 2. This compound I CAS#: 1416575-78-4 I immunomodulatory agent I InvivoChem [invivochem.com]
- 3. clearsynth.com [clearsynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 7. Pomalidomide | Cell Signaling Technology [cellsignal.com]
- 8. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 9. Pomalidomide API Manufacturer and Supplier | CAS 19171-19-8 - Dr. Reddy's [api.drreddys.com]
Pomalidomide-d4: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Pomalidomide-d4, a deuterated analog of the immunomodulatory drug Pomalidomide. This document details its core characteristics, experimental protocols for its analysis, and its role in mechanistic studies, offering valuable insights for its application in research and drug development.
Core Physical and Chemical Properties
This compound is a yellow solid, with its core physical and chemical properties summarized in the table below.[1][2] The primary distinction from Pomalidomide is the replacement of four hydrogen atoms with deuterium, resulting in a higher molecular weight.[1] This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₇D₄N₃O₄ | [1] |
| Molecular Weight | 277.27 g/mol | [1] |
| CAS Number | 1416575-78-4 | [1][3] |
| Appearance | Yellow Solid | [1] |
| Purity | ≥98% | [4] |
| Solubility (25°C) | DMSO: 54 mg/mL (197.62 mM); Water: Insoluble; Ethanol: Insoluble | [5] |
| Storage | Store at -20°C |
Mechanism of Action and Signaling Pathway
Pomalidomide exerts its potent anti-myeloma and immunomodulatory effects by acting as a "molecular glue".[4] It binds to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[6][7] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][8][9]
The degradation of Ikaros and Aiolos has two major downstream consequences in multiple myeloma cells:
-
Direct Anti-proliferative and Pro-apoptotic Effects: The loss of Ikaros and Aiolos leads to the downregulation of key oncogenic transcription factors, c-Myc and Interferon Regulatory Factor 4 (IRF4), which are crucial for the survival and proliferation of myeloma cells.[6][8][9] This ultimately results in cell cycle arrest and apoptosis.[6][8]
-
Immunomodulatory Effects: The degradation of these transcription factors in immune cells, particularly T-cells and Natural Killer (NK) cells, leads to enhanced anti-tumor immunity.[9][10] This includes increased T-cell activation and proliferation, as well as enhanced NK cell-mediated cytotoxicity.[10]
The following diagram illustrates the core signaling pathway of Pomalidomide:
Pomalidomide-induced degradation of Ikaros and Aiolos.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Determination of Melting Point
Objective: To determine the melting point of this compound as an indicator of its purity.
Methodology: This protocol is based on standard operating procedures for melting point apparatus.[11][12][13]
-
Sample Preparation: Finely powder the this compound sample and dry it in a desiccator over silica gel for at least 24 hours.[14]
-
Capillary Loading: Pack the dried powder into a capillary tube to a height of 2.5-3.5 mm.[14]
-
Apparatus Setup:
-
Measurement:
-
Insert the capillary tube into the heating block.
-
Record the temperature at which the substance begins to melt (onset point) and the temperature at which the substance is completely molten (clear point). This range constitutes the melting point.[14]
-
-
Calibration: Regularly calibrate the apparatus using certified reference standards with known melting points.[15]
Aqueous Solubility Determination
Objective: To determine the solubility of this compound in aqueous media at different pH values, relevant for biopharmaceutical classification.
Methodology: This protocol is adapted from WHO guidelines for equilibrium solubility experiments.[16][17]
-
Media Preparation: Prepare aqueous buffer solutions at a minimum of three pH conditions: 1.2, 4.5, and 6.8.[17] All media should be maintained at 37 ± 1°C.[16]
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound to a known volume of each buffer solution in a sealed container.
-
Agitate the samples at a constant temperature (37 ± 1°C) for a sufficient period to reach equilibrium (preliminary studies should determine the time to equilibrium).
-
After reaching equilibrium, separate the solid and liquid phases by centrifugation or filtration.
-
Determine the concentration of this compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Perform a minimum of three replicate determinations at each pH.[16]
-
-
Data Analysis: Report the solubility at each pH value. The lowest measured solubility over the pH range of 1.2-6.8 is used for biopharmaceutical classification.[17]
Quantification in Human Plasma using LC-MS/MS (with this compound as Internal Standard)
Objective: To develop and validate a method for the quantification of Pomalidomide in human plasma, a critical component of pharmacokinetic studies. This compound serves as the internal standard to ensure accuracy and precision.
Methodology: This protocol is a composite of validated LC-MS/MS methods for Pomalidomide.[18][19][20][21]
-
Sample Preparation (Protein Precipitation):
-
To 25 µL of human plasma in a microcentrifuge tube, add 1.25 µL of the this compound internal standard working solution.[20]
-
Add 75 µL of acetonitrile to precipitate the plasma proteins.[20]
-
Vortex the mixture for 30 seconds.[20]
-
Centrifuge at 12,000 rcf for 8 minutes at room temperature.[20]
-
Transfer 50 µL of the supernatant to an injection vial for LC-MS/MS analysis.[20]
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Mass Spectrometry:
-
-
Method Validation: The method must be validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, and stability.[18]
The following diagram illustrates a typical experimental workflow for the bioanalysis of Pomalidomide using this compound.
LC-MS/MS workflow for Pomalidomide quantification.
Western Blot for Ikaros and Aiolos Degradation
Objective: To qualitatively or semi-quantitatively assess the Pomalidomide-induced degradation of Ikaros and Aiolos in a cellular context (e.g., multiple myeloma cell lines).
Methodology: This is a general Western blot protocol that can be adapted for this specific application.[22][23][24][25]
-
Cell Culture and Treatment: Culture multiple myeloma cells and treat with various concentrations of Pomalidomide for a specified time course.
-
Sample Preparation (Cell Lysis):
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford).
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for Ikaros and Aiolos overnight at 4°C.
-
Wash the membrane to remove unbound primary antibodies.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[24]
-
-
Detection:
-
Wash the membrane extensively.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
-
-
Analysis: Analyze the band intensities to assess the level of Ikaros and Aiolos protein expression in treated versus untreated cells. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
References
- 1. esschemco.com [esschemco.com]
- 2. selleckchem.com [selleckchem.com]
- 3. clearsynth.com [clearsynth.com]
- 4. This compound I CAS#: 1416575-78-4 I immunomodulatory agent I InvivoChem [invivochem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of IRF4 in resistance to immunomodulatory (IMid) compounds® in Waldenström’s macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pharmabeginers.com [pharmabeginers.com]
- 12. SOP for Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]
- 13. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 14. thinksrs.com [thinksrs.com]
- 15. CALIBRATION OF MELTING POINT APPARATUS – PharmaGuideHub [pharmaguidehub.com]
- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 17. who.int [who.int]
- 18. doaj.org [doaj.org]
- 19. A UPLC-MS/MS METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF POMALIDOMIDE FROM HUMAN PLASMA | Scilit [scilit.com]
- 20. sciex.com [sciex.com]
- 21. A sensitive and validated LC-MS/MS method for high-throughput determination of pomalidomide in human plasma and pharmacokinetic studies [html.rhhz.net]
- 22. clyte.tech [clyte.tech]
- 23. products.advansta.com [products.advansta.com]
- 24. bosterbio.com [bosterbio.com]
- 25. azurebiosystems.com [azurebiosystems.com]
Pomalidomide-d4: A Technical Guide for Researchers
An In-Depth Overview of its Properties, Mechanism of Action, and Experimental Applications
This technical guide provides a comprehensive overview of Pomalidomide-d4, a deuterated analog of the potent immunomodulatory drug Pomalidomide. Designed for researchers, scientists, and drug development professionals, this document details the physicochemical properties, mechanism of action, and key experimental protocols relevant to the study and application of this compound.
Physicochemical Properties of this compound
This compound is a stable isotope-labeled form of Pomalidomide, where four hydrogen atoms have been replaced by deuterium. This labeling is crucial for studies requiring mass spectrometry-based quantification, such as pharmacokinetic and metabolic analyses, as it allows for differentiation from the endogenous or non-labeled compound.
| Property | Value |
| CAS Number | 1416575-78-4[1][2][3][4][5] |
| Molecular Formula | C₁₃H₇D₄N₃O₄[1][3][4][5][6] |
| Molecular Weight | 277.27 g/mol [1][3][5][6] |
| Synonyms | CC-4047-d4, 4-Amino-2-(2,6-dioxo-3-piperidinyl)isoindole-1,3-dione-d4[3][6] |
Mechanism of Action: The Cereblon Pathway
Pomalidomide exerts its pleiotropic anti-cancer effects primarily through its interaction with the Cereblon (CRBN) protein, a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[6][7][8] The binding of Pomalidomide to CRBN induces a conformational change in the substrate-binding pocket, leading to the recruitment and subsequent ubiquitination of neo-substrates.[9]
The most well-characterized neo-substrates of the Pomalidomide-CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][6] The ubiquitination of Ikaros and Aiolos tags them for proteasomal degradation. The degradation of these transcription factors has two major downstream consequences:
-
Direct Anti-Myeloma Effects: Ikaros and Aiolos are essential for the survival and proliferation of multiple myeloma cells. Their degradation leads to cell cycle arrest and apoptosis.[6]
-
Immunomodulatory Effects: The degradation of Ikaros and Aiolos in immune cells, particularly T cells and Natural Killer (NK) cells, results in enhanced anti-tumor immunity. This includes increased T-cell proliferation and cytokine production (e.g., IL-2 and IFN-γ), and enhanced NK cell-mediated cytotoxicity.[3][4][5]
Experimental Protocols
The unique properties of this compound make it an invaluable tool in a variety of experimental settings. As its biological activity is identical to that of Pomalidomide, the following protocols are applicable to both compounds, with this compound being the preferred reagent for studies involving mass spectrometry.
In Vitro Assays
1. Cereblon Binding Assay
-
Principle: To determine the binding affinity of Pomalidomide to its direct target, Cereblon. This can be assessed using various techniques, including fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET).[6] Commercially available kits provide purified recombinant CRBN and a fluorescently labeled tracer (e.g., Cy5-labeled Thalidomide) for a competitive binding assay.[2][6]
-
Methodology Outline:
-
Incubate a constant concentration of purified CRBN protein and the fluorescent tracer with varying concentrations of Pomalidomide.
-
Allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization or TR-FRET signal.
-
A decrease in the signal with increasing concentrations of Pomalidomide indicates competitive binding.
-
Calculate the binding affinity (e.g., IC₅₀ or Kᵢ) from the dose-response curve.
-
2. In Vitro Ubiquitination Assay
-
Principle: To demonstrate that Pomalidomide induces the ubiquitination of its neo-substrates, Ikaros and Aiolos, by the CRL4^CRBN^ complex.
-
Methodology Outline:
-
Combine purified recombinant CRL4^CRBN^ complex, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, and the purified substrate (e.g., FLAG-tagged Ikaros).
-
Add Pomalidomide or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Incubate to allow the ubiquitination reaction to proceed.
-
Stop the reaction and analyze the ubiquitination of the substrate by Western blotting using an anti-FLAG antibody. A ladder of higher molecular weight bands indicates polyubiquitination.
-
3. Cell Viability Assay (MTT Assay)
-
Principle: To assess the cytotoxic and anti-proliferative effects of Pomalidomide on multiple myeloma cell lines. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Methodology Outline:
-
Seed multiple myeloma cells (e.g., MM.1S, RPMI-8226) in a 96-well plate.
-
Treat the cells with a range of concentrations of Pomalidomide or this compound for a specified period (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
-
4. Flow Cytometry for T-Cell Activation
-
Principle: To quantify the immunomodulatory effects of Pomalidomide on T-cell activation by measuring the expression of activation markers and intracellular cytokines.
-
Methodology Outline:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors or multiple myeloma patients.
-
Culture the PBMCs in the presence of Pomalidomide and a T-cell stimulus (e.g., anti-CD3/CD28 beads).
-
After an appropriate incubation period, stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69).
-
For intracellular cytokine staining, treat the cells with a protein transport inhibitor (e.g., Brefeldin A) during the final hours of culture, then fix, permeabilize, and stain with antibodies against cytokines (e.g., IL-2, IFN-γ).
-
Acquire the data on a flow cytometer and analyze the percentage of activated T cells and cytokine-producing cells.[10]
-
In Vivo Studies
1. Murine Myeloma Xenograft Model
-
Principle: To evaluate the anti-tumor efficacy of Pomalidomide in a living organism. This often involves implanting human multiple myeloma cells into immunodeficient mice.
-
Methodology Outline:
-
Subcutaneously or intravenously inject human multiple myeloma cells into immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Once tumors are established and reach a palpable size, randomize the mice into treatment and control groups.
-
Administer Pomalidomide (often in combination with dexamethasone) or a vehicle control to the mice via oral gavage or another appropriate route.[4][5]
-
Monitor tumor growth regularly by measuring tumor volume with calipers.
-
At the end of the study, euthanize the mice and harvest tumors and other tissues for further analysis (e.g., immunohistochemistry, flow cytometry of immune cells).
-
2. Pharmacokinetic Studies
-
Principle: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The use of the deuterated form allows for precise quantification by LC-MS/MS.[11]
-
Methodology Outline:
-
Administer a single dose of this compound to animals (e.g., mice or rats) via the desired route (e.g., oral or intravenous).
-
Collect blood samples at various time points after administration.
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma and analyze the concentration using a validated LC-MS/MS method.
-
Plot the plasma concentration versus time and calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Conclusion
This compound is a critical tool for the preclinical and clinical development of Pomalidomide and other related immunomodulatory drugs. Its stable isotope labeling facilitates accurate quantification in complex biological matrices, enabling detailed pharmacokinetic and metabolic studies. The experimental protocols outlined in this guide provide a foundation for researchers to investigate the multifaceted mechanism of action of Pomalidomide, from its direct binding to Cereblon to its potent anti-tumor and immunomodulatory effects. A thorough understanding of these methodologies is essential for advancing our knowledge of this important class of therapeutics and for the development of novel cancer therapies.
References
- 1. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cereblon Binding Assay Kit - Nordic Biosite [nordicbiosite.com]
- 3. revvity.com [revvity.com]
- 4. Synergistic Antimyeloma Activity of Dendritic Cells and Pomalidomide in a Murine Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo murine model of acquired resistance in myeloma reveals differential mechanisms for lenalidomide and pomalidomide in combination with dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. mdpi.com [mdpi.com]
- 8. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 9. bccancer.bc.ca [bccancer.bc.ca]
- 10. Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Introduction: The Gold Standard for Bioanalytical Quantitation
An In-Depth Technical Guide to the Role of Deuterated Standards in Bioanalysis
In the landscape of drug discovery and development, the accurate quantification of drug candidates and their metabolites in biological matrices is paramount. Bioanalysis, particularly when conducted using liquid chromatography-mass spectrometry (LC-MS), relies on the use of an internal standard (IS) to ensure accuracy and precision. An ideal IS is a compound that behaves identically to the analyte of interest during sample preparation and analysis but is still distinguishable by the detector. Deuterated standards, which are stable isotope-labeled (SIL) versions of the analyte, represent the gold standard for internal standards in quantitative bioanalysis.
A deuterated standard is a molecule where one or more hydrogen atoms (¹H) have been replaced by their heavier isotope, deuterium (²H or D). This substitution results in a compound that is chemically identical to the analyte but has a higher molecular weight. This mass difference is easily resolved by a mass spectrometer, allowing for simultaneous measurement of both the analyte and the IS. Their near-identical physicochemical properties ensure they co-elute chromatographically and experience the same effects from the sample matrix, leading to superior correction for experimental variability.
The Core Advantages of Deuterated Internal Standards
The primary role of a deuterated IS is to compensate for the variability inherent in the bioanalytical process. From sample extraction to ionization in the mass spectrometer, potential for analyte loss or signal fluctuation exists. By adding a known quantity of the deuterated IS to every sample at the beginning of the process, the ratio of the analyte's signal to the IS's signal remains constant, even if the absolute signals vary.
Key advantages include:
-
Correction for Matrix Effects: Biological matrices like plasma or urine can suppress or enhance the ionization of an analyte, leading to inaccurate measurements. Since the deuterated IS has the same chemical properties and retention time, it experiences the same matrix effects as the analyte, allowing for reliable correction.
-
Compensation for Extraction Inefficiency: During sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, it is nearly impossible to achieve 100% recovery of the analyte. The deuterated IS is lost at the same rate as the analyte, ensuring the analyte/IS ratio remains a true reflection of the original concentration.
-
Improved Precision and Accuracy: By mitigating variability from multiple sources, deuterated standards significantly enhance the precision (reproducibility) and accuracy (closeness to the true value) of bioanalytical methods.
The following diagram illustrates the logical principle behind using a deuterated internal standard to correct for variability.
Quantitative Comparison: Deuterated vs. Non-Deuterated Standards
The impact of choosing a deuterated internal standard over a non-ideal structural analog is evident in the quantitative performance of a bioanalytical assay. The following table summarizes validation data from a comparative study, clearly demonstrating the superior accuracy and precision achieved with a deuterated standard.
| Parameter | Non-Deuterated (Analog) IS | Deuterated IS | Acceptance Criteria |
| Calibration Curve (r²) | 0.991 | >0.998 | ≥0.99 |
| Accuracy (% Bias) - LLOQ | -12.5% | +2.8% | ±20% |
| Accuracy (% Bias) - MQC | +14.8% | -1.5% | ±15% |
| Accuracy (% Bias) - HQC | -11.2% | +3.1% | ±15% |
| Precision (%CV) - LLOQ | 16.8% | 5.5% | ≤20% |
| Precision (%CV) - MQC | 13.5% | 2.1% | ≤15% |
| Precision (%CV) - HQC | 11.9% | 3.4% | ≤15% |
| Matrix Factor (CV) | 18.2% | 4.1% | ≤15% |
Data is representative and compiled from industry best practices. LLOQ = Lower Limit of Quantification; MQC = Mid Quality Control; HQC = High Quality Control; CV = Coefficient of Variation.
Standard Bioanalytical Workflow Using a Deuterated IS
The integration of a deuterated standard into the bioanalytical workflow is a straightforward process that begins immediately after sample collection. The diagram below outlines the typical experimental sequence from receiving a biological sample to final data analysis.
Detailed Experimental Protocol: Quantification of a Drug Candidate in Plasma
This section provides a representative, detailed methodology for the quantification of a hypothetical drug, "Drug X," in human plasma using its deuterated analog, "Drug X-d4," as the internal standard.
5.1. Materials and Reagents
-
Blank human plasma (K2EDTA)
-
Drug X and Drug X-d4 reference standards
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Deionized water
5.2. Preparation of Standards and Quality Controls (QCs)
-
Prepare separate 1 mg/mL stock solutions of Drug X and Drug X-d4 in methanol.
-
Create a series of working standard solutions for the calibration curve (e.g., 1 to 1000 ng/mL) by serially diluting the Drug X stock solution with 50:50 ACN:Water.
-
Prepare a working internal standard solution of Drug X-d4 at 500 ng/mL in ACN.
-
Prepare QC samples by spiking blank plasma with Drug X stock solution to achieve low, medium, and high concentrations.
5.3. Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of each standard, QC, or unknown study sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (500 ng/mL Drug X-d4 in ACN) to every tube. This step simultaneously adds the IS and precipitates plasma proteins.
-
Vortex each tube for 1 minute at high speed.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
5.4. LC-MS/MS Conditions
-
LC System: Standard UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Drug X: Q1 450.2 -> Q3 250.1
-
Drug X-d4: Q1 454.2 -> Q3 254.1
-
5.5. Data Analysis
-
Integrate the peak areas for both the Drug X and Drug X-d4 MRM transitions.
-
Calculate the Peak Area Ratio (PAR) = (Peak Area of Drug X) / (Peak Area of Drug X-d4).
-
Construct a calibration curve by plotting the PAR of the standards against their known concentrations.
-
Use a weighted (1/x²) linear regression to fit the curve.
-
Determine the concentration of Drug X in QC and unknown samples by interpolating their PAR values from the calibration curve.
Methodological & Application
Application Notes and Protocols for Pomalidomide-d4 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Pomalidomide-d4 as an internal standard in pharmacokinetic (PK) studies of pomalidomide. The following sections detail the rationale for using a deuterated standard, a typical bioanalytical method, and expected pharmacokinetic parameters.
Introduction
Pomalidomide is an immunomodulatory agent with anti-angiogenic and antineoplastic properties, approved for the treatment of multiple myeloma.[1][2] Pharmacokinetic studies are crucial to understanding its absorption, distribution, metabolism, and excretion (ADME). The use of a stable isotope-labeled internal standard, such as this compound, is best practice in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[3][4][5] The deuterated analog co-elutes with the unlabeled drug, compensating for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.[6]
Mechanism of Action of Pomalidomide
Pomalidomide exerts its therapeutic effects through a multi-faceted mechanism.[7] Its primary target is the protein cereblon (CRBN), a component of the E3 ubiquitin ligase complex.[7][][9] Binding of pomalidomide to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][9] This degradation is central to the drug's immunomodulatory and anti-myeloma activities. Additionally, pomalidomide exhibits anti-angiogenic properties by inhibiting the expression of vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF).[7] It also modulates the tumor microenvironment and enhances the activity of T cells and natural killer (NK) cells.[7]
Pharmacokinetic Profile of Pomalidomide
Pomalidomide is orally administered and is well-absorbed, with maximum plasma concentrations (Cmax) typically reached between 2 and 3 hours (Tmax) after administration.[10] The systemic exposure, as measured by the area under the plasma concentration-time curve (AUC), increases in a dose-proportional manner.[1][10] The mean half-life of pomalidomide in patients with multiple myeloma is approximately 7.5 hours.[10] Pomalidomide is extensively metabolized, primarily by CYP1A2 and CYP3A4, with less than 5% of the dose excreted unchanged in the urine.[10]
Summary of Pomalidomide Pharmacokinetic Parameters
| Parameter | Healthy Subjects | Multiple Myeloma Patients |
| Tmax (h) | 2.5 - 6 | 2 - 3 |
| Half-life (h) | 6 - 10.8 | ~7.5 |
| Apparent Clearance (CL/F) (L/h) | 8.52 | 6.5 - 10.8 |
| Apparent Volume of Distribution (Vd/F) (L) | 58.3 | 69.9 |
Note: Values are approximate and can vary based on the study population and design.[1][10]
Experimental Protocol: Quantification of Pomalidomide in Human Plasma using this compound and LC-MS/MS
This protocol describes a validated method for the determination of pomalidomide in human plasma for pharmacokinetic studies.
Materials and Reagents
-
Pomalidomide analytical standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
Preparation of Stock and Working Solutions
-
Pomalidomide Stock Solution (1 mg/mL): Accurately weigh and dissolve pomalidomide in a suitable solvent such as DMSO or methanol.
-
This compound Stock Solution (1 mg/mL): Prepare in the same manner as the pomalidomide stock solution.
-
Working Solutions: Prepare serial dilutions of the pomalidomide stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL in acetonitrile.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibration standard, quality control, or unknown), add 150 µL of the internal standard working solution (containing this compound).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A UPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
| LC Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B, hold, and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Pomalidomide: To be determined based on instrument tuningthis compound: To be determined based on instrument tuning |
| Collision Energy | Optimize for each transition |
| Source Temperature | 500°C |
Data Analysis
-
Integrate the peak areas for pomalidomide and this compound.
-
Calculate the peak area ratio (pomalidomide / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of pomalidomide in the unknown samples from the calibration curve.
Diagrams
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Pharmacokinetic evaluation of pomalidomide for the treatment of myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. texilajournal.com [texilajournal.com]
- 7. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Population Pharmacokinetics of Pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pomalidomide Analysis using Pomalidomide-d4 Internal Standard
This document provides detailed application notes and experimental protocols for the quantitative analysis of pomalidomide in biological matrices, primarily human plasma, utilizing Pomalidomide-d4 as a stable isotope-labeled internal standard (SIL-IS). The following sections offer a comparative overview of three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Introduction
Pomalidomide is a potent immunomodulatory agent used in the treatment of multiple myeloma. Accurate and reliable quantification of pomalidomide in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects.[1] This document outlines and compares three widely used sample preparation methodologies to assist researchers in selecting and implementing the most suitable technique for their analytical needs.
Comparative Overview of Sample Preparation Techniques
The choice of sample preparation technique is critical for developing a robust and reliable bioanalytical method. The ideal method should be simple, rapid, reproducible, and provide high recovery and minimal matrix effects. Below is a summary of the performance characteristics of Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction for pomalidomide analysis.
Quantitative Data Summary
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | 51.49% - Moderate[2] | ~53.86% - 90% - Moderate to High[3][4] | ~88% (adapted from Lenalidomide) |
| Matrix Effects | Can be significant, requires careful chromatographic optimization.[5] | Minimal (<20%)[4] | Low (<10%) (adapted from Lenalidomide) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[6] | 1.006 ng/mL[3] | Not explicitly reported for pomalidomide, but expected to be low. |
| Precision (%CV) | <10% at all concentration levels.[6] | ≤15% for intra- and inter-batch assays.[3] | Expected to be <15% based on similar methods. |
| Simplicity & Speed | High | Moderate | Moderate |
| Cost | Low | Low | High |
| Selectivity | Low | Moderate | High |
Experimental Protocols
General Reagents and Equipment
-
Reagents: Pomalidomide reference standard, this compound internal standard, HPLC or LC-MS grade acetonitrile, methanol, ethyl acetate, formic acid, ammonium formate, and water. Human plasma (with appropriate anticoagulant).
-
Equipment: Calibrated pipettes, vortex mixer, centrifuge (capable of >12,000 x g), 96-well plates (optional), solid-phase extraction manifold and cartridges (if applicable), LC-MS/MS system.
Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve pomalidomide and this compound in a minimal amount of DMSO, then bring to final volume with acetonitrile to prepare individual 1 mg/mL stock solutions.
-
Store stock solutions at -20°C or -80°C in amber vials.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the pomalidomide primary stock solution with acetonitrile:water (50:50, v/v) to create working standards for the calibration curve and quality control (QC) samples.
-
-
Internal Standard (IS) Working Solution:
-
Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL (or other appropriate concentration based on the analytical method's sensitivity).
-
Protein Precipitation (PPT) Protocol
Protein precipitation is a simple and rapid method for removing proteins from biological samples. It is a non-selective technique that can be prone to matrix effects.[5]
Workflow Diagram
Caption: Protein Precipitation Workflow for Pomalidomide Analysis.
Detailed Protocol
-
Aliquot 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound working solution and briefly vortex.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.[6]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume of the supernatant directly into the LC-MS/MS system for analysis.
Liquid-Liquid Extraction (LLE) Protocol
Liquid-liquid extraction separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. This technique generally provides cleaner extracts than protein precipitation.
Workflow Diagram
Caption: Liquid-Liquid Extraction Workflow for Pomalidomide Analysis.
Detailed Protocol
-
Aliquot 200 µL of human plasma into a suitable tube.
-
Add 25 µL of the this compound working solution and briefly vortex.
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 5 minutes to facilitate the extraction of pomalidomide into the organic phase.
-
Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly to ensure complete dissolution.
-
Inject an appropriate volume into the LC-MS/MS system.
Solid-Phase Extraction (SPE) Protocol (Adapted from Lenalidomide Method)
Solid-phase extraction utilizes a solid sorbent to selectively retain the analyte of interest while matrix components are washed away. This method typically provides the cleanest extracts and can be automated for high-throughput applications. The following protocol is adapted from a method for lenalidomide, a structurally similar molecule, using Oasis MCX (Mixed-Mode Cation Exchange) cartridges.
Workflow Diagram
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Pomalidomide Using Conventional and Eco-Friendly Stability-Indicating HPTLC Assays: A Contrast of Validation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
Application Note: Development and Validation of a Bioanalytical Method for Pomalidomide in Human Plasma using Pomalidomide-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a robust and validated bioanalytical method for the quantification of Pomalidomide in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Pomalidomide-d4, to ensure high accuracy and precision, making it suitable for pharmacokinetic and toxicokinetic studies. The protocol outlines sample preparation, chromatographic and mass spectrometric conditions, and a comprehensive validation summary according to regulatory guidelines.[1][2][3][4][5]
Introduction
Pomalidomide is an immunomodulatory agent (IMiD) with anti-angiogenic and antineoplastic properties, approved for the treatment of multiple myeloma.[6][7] Accurate determination of Pomalidomide concentrations in biological matrices is crucial for pharmacokinetic analysis and to ensure the safety and efficacy of the therapeutic agent.[6] This application note provides a detailed protocol for a sensitive and selective LC-MS/MS method for the quantification of Pomalidomide in human plasma, employing this compound as the internal standard (IS) to correct for matrix effects and variability in sample processing.
Pomalidomide exerts its therapeutic effects through a multi-faceted mechanism of action.[8] It binds to the cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex.[8][][10] This binding event leads to the ubiquitination and subsequent proteasomal degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][10] The degradation of these lymphoid transcription factors results in immunomodulatory effects, including T-cell and Natural Killer (NK) cell activation, and direct anti-proliferative and pro-apoptotic effects on myeloma cells.[8][10][11]
Experimental Protocols
Materials and Reagents
-
Pomalidomide (≥99% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Pomalidomide and this compound in dimethyl sulfoxide (DMSO) to prepare individual stock solutions of 1 mg/mL.
-
-
Working Stock Solutions:
-
Prepare working stock solutions by diluting the primary stock solutions with acetonitrile.
-
-
Calibration Standards and Quality Control (QC) Samples:
-
Prepare calibration standards and QC samples by spiking appropriate amounts of the Pomalidomide working stock solution into blank human plasma.
-
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample (calibration standard, QC, or study sample), add 150 µL of acetonitrile containing the internal standard, this compound, at a fixed concentration.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80-20% B
-
3.1-5.0 min: 20% B
-
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pomalidomide: m/z 274.1 → 163.1
-
This compound: m/z 278.1 → 167.1
-
-
Bioanalytical Method Validation
The method was validated according to the principles of the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4] The validation parameters included selectivity, sensitivity, matrix effect, recovery, calibration curve, accuracy, precision, and stability.
Data Summary
| Validation Parameter | Acceptance Criteria | Results |
| Linearity Range | r² ≥ 0.99 | 1 - 500 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | Accuracy: ±20% of nominal valuePrecision: ≤20% CV | 1 ng/mL |
| Intra-day Accuracy and Precision | Accuracy: ±15% of nominal valuePrecision: ≤15% CV | Accuracy: 95.2% - 104.5%Precision: 2.1% - 5.8% CV |
| Inter-day Accuracy and Precision | Accuracy: ±15% of nominal valuePrecision: ≤15% CV | Accuracy: 97.8% - 102.3%Precision: 3.5% - 7.2% CV |
| Matrix Effect | CV ≤ 15% | 4.7% |
| Recovery | Consistent and reproducible | Pomalidomide: 85.3% - 91.2%this compound: 88.5% |
| Stability - Freeze/Thaw (3 cycles) | % Bias within ±15% | -4.2% to -2.8% |
| Stability - Short-term (24h at RT) | % Bias within ±15% | -5.5% to -3.1% |
| Stability - Long-term (30 days at -80°C) | % Bias within ±15% | -6.8% to -4.5% |
Visualizations
Caption: Experimental workflow for the bioanalytical method.
Caption: Simplified signaling pathway of Pomalidomide.
Conclusion
The described bioanalytical method using this compound as an internal standard is sensitive, selective, accurate, and precise for the quantification of Pomalidomide in human plasma. The method has been successfully validated and is suitable for use in clinical and preclinical studies requiring the measurement of Pomalidomide concentrations. The simple protein precipitation sample preparation procedure allows for high-throughput analysis.
References
- 1. elearning.unite.it [elearning.unite.it]
- 2. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. sciex.com [sciex.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Pomalidomide in Human Urine using Pomalidomide-d4 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of pomalidomide in human urine. Pomalidomide-d4 is utilized as an internal standard to ensure accuracy and precision. The method involves a straightforward liquid-liquid extraction procedure for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, drug monitoring, and other research applications requiring the precise measurement of pomalidomide in urine.
Introduction
Pomalidomide is a third-generation immunomodulatory drug (IMiD) approved for the treatment of multiple myeloma. It exerts its therapeutic effects through a complex mechanism of action, primarily by binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors results in both direct cytotoxic effects on myeloma cells and immunomodulatory effects by enhancing T-cell and Natural Killer (NK) cell activity.
Accurate measurement of pomalidomide in biological matrices such as urine is crucial for understanding its pharmacokinetics, metabolism, and excretion. Pomalidomide is extensively metabolized, with a significant portion of the administered dose excreted in the urine as metabolites and a smaller fraction as the unchanged drug.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the reliability of the analytical results.
Experimental
Materials and Reagents
-
Pomalidomide reference standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
-
Human urine (drug-free)
Equipment
-
Liquid chromatograph (LC) system
-
Triple quadrupole mass spectrometer (MS/MS)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Standard and Quality Control (QC) Sample Preparation
Stock Solutions: Prepare primary stock solutions of pomalidomide and this compound in a suitable organic solvent, such as methanol or DMSO, at a concentration of 1 mg/mL.
Working Standard Solutions: Prepare a series of working standard solutions of pomalidomide by serial dilution of the primary stock solution with methanol:water (1:1, v/v) to create calibration standards.
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in methanol:water (1:1, v/v).
Calibration Standards and QC Samples: Spike drug-free human urine with the appropriate working standard solutions of pomalidomide to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation Protocol
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 500 µL of urine sample, calibration standard, or QC sample.
-
Add 50 µL of the this compound internal standard working solution to each tube (except for blank samples) and vortex briefly.
-
Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.
-
Vortex vigorously for 2 minutes to extract the analyte and internal standard.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) and vortex.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters and may require optimization for individual instrument setups.
Table 1: Chromatographic Conditions
| Parameter | Value |
| LC System | A suitable high-performance liquid chromatography system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation (e.g., 5-95% B over 5 min) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Pomalidomide: m/z 274.1 → 163.1 (Quantifier), m/z 274.1 → 246.1 (Qualifier) |
| This compound: m/z 278.1 → 167.1 (Quantifier) | |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Method Validation
A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to demonstrate the reliability of the method.[3] Key validation parameters are summarized below. While the following data is representative of typical performance for pomalidomide analysis in biological fluids, specific values for urine should be established during validation.
Table 3: Typical Method Validation Parameters for Pomalidomide Analysis
| Parameter | Typical Acceptance Criteria | Representative Performance (from plasma studies)[4] |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20% | 0.1 ng/mL |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | 85-115% |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Recovery | Consistent, precise, and reproducible | > 80% |
| Matrix Effect | Internal standard normalized matrix factor within acceptable limits (e.g., 0.85 to 1.15) | Minimal to no significant matrix effect observed |
| Stability | Analyte stable under various storage and processing conditions (e.g., freeze-thaw, bench-top) | Stable under tested conditions |
Signaling Pathway and Experimental Workflow
Pomalidomide Signaling Pathway
Pomalidomide's primary mechanism of action involves its binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction leads to the recruitment and subsequent degradation of the lymphoid transcription factors Ikaros and Aiolos, which are critical for myeloma cell survival.
Caption: Pomalidomide binds to the CRBN E3 ligase complex, leading to the degradation of Ikaros and Aiolos.
Experimental Workflow
The analytical workflow for the determination of pomalidomide in urine samples is a multi-step process from sample collection to data analysis.
Caption: Workflow for the quantitative analysis of pomalidomide in urine.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of pomalidomide in human urine using this compound as an internal standard. The method is sensitive, selective, and accurate, making it a valuable tool for researchers and drug development professionals in the field of oncology and pharmacology. Proper method validation is essential before its implementation for routine analysis.
References
- 1. Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetics of pomalidomide in patients with relapsed or refractory multiple myeloma with various degrees of impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. sciex.com [sciex.com]
Application Note: High-Throughput Quantification of Pomalidomide in Human Plasma using Solid-Phase Extraction and LC-MS/MS
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) method for the quantification of pomalidomide from human plasma. The protocol utilizes Pomalidomide-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The sample cleanup employs a reversed-phase SPE mechanism, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method provides the high sensitivity and selectivity required for pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM). All experimental protocols and representative performance data are provided.
Introduction
Pomalidomide is a third-generation immunomodulatory drug (IMiD) approved for the treatment of multiple myeloma. It exerts its antineoplastic effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these proteins is cytotoxic to myeloma cells. Given its potent activity and narrow therapeutic window, a sensitive and accurate bioanalytical method is essential for clinical and research applications.
Solid-phase extraction is a preferred sample preparation technique as it effectively removes matrix components like phospholipids and proteins that can interfere with LC-MS/MS analysis, leading to improved data quality and assay robustness. This note describes a method using a generic reversed-phase SPE protocol, suitable for compounds like pomalidomide.
Signaling Pathway: Pomalidomide Mechanism of Action
Pomalidomide's primary mechanism involves the modulation of the Cereblon E3 ubiquitin ligase complex, leading to the targeted degradation of specific proteins.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Interference with Pomalidomide-d4 in Mass Spectrometry
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Pomalidomide-d4 as an internal standard in mass spectrometry-based assays. It provides troubleshooting advice and frequently asked questions (FAQs) to address common issues related to isotopic interference.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a concern when using this compound?
A1: Isotopic interference, or crosstalk, occurs when the signal from the unlabeled analyte (Pomalidomide) contributes to the signal of its stable isotope-labeled internal standard (this compound), or vice versa. This can lead to inaccurate quantification, particularly at low or high ends of the calibration curve. The primary cause is the natural abundance of isotopes (e.g., ¹³C) in the unlabeled Pomalidomide, which can result in a molecule with a mass-to-charge ratio (m/z) that overlaps with the signal of this compound.
Q2: What are the typical MRM transitions for Pomalidomide and the expected transitions for this compound?
A2: Commonly reported Multiple Reaction Monitoring (MRM) transitions for Pomalidomide are summarized in the table below. Based on the fragmentation pattern of the unlabeled compound, likely transitions for this compound are also provided. The precursor ion for Pomalidomide is typically m/z 274 [M+H]⁺, while for this compound, it is m/z 278 [M+H]⁺.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Pomalidomide | 274.2 | 163.1 | Commonly used transition.[1] |
| Pomalidomide | 274.02 | 201.00 | Alternative transition.[1] |
| Pomalidomide | 272.01 | 160.89 | Observed in negative ionization mode.[2] |
| This compound | 278.3 | 163.1 | Predicted: Fragmentation of the core structure may remain unchanged. |
| This compound | 278.3 | 205.1 | Predicted: Deuteriums may be retained on this fragment. |
Q3: How can I experimentally assess the level of isotopic interference in my assay?
A3: A straightforward experiment to determine the contribution of unlabeled Pomalidomide to the this compound signal is to analyze a high concentration of unlabeled Pomalidomide standard without any this compound present. Any signal detected in the this compound MRM channel will be due to isotopic contribution.
Troubleshooting Guides
Issue 1: Inaccurate quantification at the lower limit of quantification (LLOQ).
Possible Cause: Interference from the internal standard (this compound) to the analyte (Pomalidomide) channel, especially if the internal standard contains a small percentage of unlabeled Pomalidomide.
Troubleshooting Steps:
-
Assess Isotopic Purity of Internal Standard:
-
Experiment: Prepare a sample containing only the this compound internal standard at the working concentration.
-
Analysis: Monitor both the Pomalidomide and this compound MRM transitions.
-
Expected Outcome: The signal in the Pomalidomide channel should be negligible (typically <0.1% of the this compound signal). A significant signal indicates isotopic impurity of the internal standard.
-
-
Optimize Chromatography:
-
Experiment: Modify the chromatographic gradient to achieve baseline separation of Pomalidomide and any potential interfering peaks. While complete separation of the analyte and its deuterated internal standard is often not feasible or desirable, ensuring sharp, symmetrical peaks can minimize the impact of any low-level background interference.
-
Analysis: Evaluate peak shape and resolution.
-
Expected Outcome: Improved peak shape and separation from matrix components can enhance the signal-to-noise ratio at the LLOQ.
-
Issue 2: Non-linear calibration curve, particularly at high concentrations.
Possible Cause: Significant signal contribution from high concentrations of unlabeled Pomalidomide to the this compound MRM channel.
Troubleshooting Steps:
-
Quantify Analyte Contribution to IS Channel:
-
Experiment: Prepare a series of calibration standards of unlabeled Pomalidomide without the internal standard.
-
Analysis: Monitor the this compound MRM transition.
-
Data Presentation:
Pomalidomide Concentration (ng/mL) Signal in this compound Channel (cps) % Contribution to IS Signal* 1 50 0.05% 10 510 0.51% 100 5,200 5.2% 1000 55,000 55% *Calculated based on a hypothetical this compound signal of 100,000 cps.
-
Expected Outcome: This will quantify the extent of the isotopic crosstalk at each concentration level.
-
-
Select an Alternative MRM Transition:
-
Experiment: If significant interference is observed, investigate alternative product ions for both Pomalidomide and this compound that may have less isotopic overlap. For example, if using 274.2 -> 163.1 for Pomalidomide and 278.3 -> 163.1 for this compound, consider a transition for this compound where the deuterium atoms are retained on the fragment, such as a predicted 278.3 -> 205.1.
-
Analysis: Re-run the crosstalk experiment with the new transitions.
-
Expected Outcome: A new MRM pair with significantly reduced or eliminated interference.
-
-
Adjust Internal Standard Concentration:
-
Experiment: Increasing the concentration of the internal standard can sometimes overcome the relative contribution from the analyte. However, this should be done with caution to avoid detector saturation or ion suppression effects.
-
Analysis: Evaluate the linearity of the calibration curve with an increased internal standard concentration.
-
Expected Outcome: Improved linearity at the higher end of the curve.
-
Experimental Protocols
Protocol 1: Assessment of Isotopic Crosstalk
-
Preparation of Standards:
-
Prepare a stock solution of unlabeled Pomalidomide at 1 mg/mL in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a series of calibration standards by serially diluting the stock solution to cover the desired analytical range (e.g., 1 ng/mL to 1000 ng/mL) in the relevant biological matrix (e.g., plasma).
-
Prepare a working solution of this compound at a concentration typically used in the assay.
-
-
Sample Analysis:
-
Inject and analyze the calibration standards of unlabeled Pomalidomide without the addition of the this compound internal standard.
-
Acquire data for the MRM transitions of both Pomalidomide and this compound.
-
-
Data Evaluation:
-
Measure the peak area or height of the signal in the this compound channel for each concentration of the unlabeled Pomalidomide standard.
-
Calculate the percentage contribution of the unlabeled analyte to the internal standard signal at each concentration level relative to the signal of the working concentration of the internal standard.
-
Visualizations
Caption: Workflow for troubleshooting isotopic interference.
Caption: Simplified fragmentation of Pomalidomide.
References
Optimizing mass spectrometry parameters for Pomalidomide-d4 detection
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing mass spectrometry parameters for the detection of Pomalidomide-d4. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended starting mass spectrometry parameters for Pomalidomide and its deuterated internal standard, this compound?
A1: The most common approach for quantifying Pomalidomide is using tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode. This compound is expected to have a mass increase of 4 Da compared to Pomalidomide. The protonated molecule [M+H]⁺ is typically used as the precursor ion.
While optimal parameters must be determined empirically on your specific instrument, the values below serve as an excellent starting point.
Table 1: Recommended MRM Transitions for Pomalidomide and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Notes |
| Pomalidomide | 274.2 | 163.1 | Positive ESI/APCI | A commonly reported high-intensity transition.[1][2][3] |
| Pomalidomide | 274.0 | 201.0 | Positive APCI | An alternative transition, potentially offering better signal-to-noise.[4] |
| Pomalidomide | 272.0 | 160.9 | Negative ESI | A less common but validated transition in negative mode.[5] |
| This compound | 278.2 | 167.1 | Positive ESI/APCI | Predicted primary transition based on Pomalidomide fragmentation. |
| This compound | 278.0 | 205.0 | Positive APCI | Predicted alternative transition. |
Note: The exact m/z values for this compound should be confirmed by direct infusion of a standard solution.
Q2: Which ionization mode, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is better for this compound detection?
A2: Both ESI and APCI have been successfully used for Pomalidomide analysis.[1][4]
-
Electrospray Ionization (ESI): ESI is a common choice and has been shown to provide high sensitivity, often in positive ion mode.[1]
-
Atmospheric Pressure Chemical Ionization (APCI): Some studies have reported superior signal intensity and sensitivity with APCI compared to ESI.[4]
Recommendation: The choice is instrument-dependent. It is highly recommended to test both ionization sources with your specific LC conditions and matrix to determine which provides the best sensitivity and signal stability for your assay.
Q3: My signal intensity for this compound is low. What are the common causes and how can I troubleshoot this?
A3: Low signal intensity can stem from several factors, from sample preparation to instrument settings.
Troubleshooting Steps:
-
Confirm MRM Transitions: Infuse a fresh, known concentration of this compound directly into the mass spectrometer to confirm the precursor and product ion masses and optimize collision energy.
-
Optimize Ion Source Parameters: The efficiency of ion generation and transmission is critical. Systematically adjust source parameters to maximize the signal. Refer to the table below for typical starting points.
-
Check Mobile Phase Composition: Ensure the mobile phase pH is appropriate for positive ionization. The addition of a small amount of acid (e.g., 0.1% formic acid) is common to promote the formation of [M+H]⁺ ions.[1][4][6]
-
Evaluate Sample Preparation: Inefficient extraction can lead to low recovery. If using protein precipitation, ensure the solvent ratio is optimal and that the supernatant is clear. For liquid-liquid extraction, test different organic solvents.[7]
-
Investigate Matrix Effects: Co-eluting compounds from the biological matrix (e.g., plasma) can suppress the ionization of this compound. To check for this, compare the signal from a standard in a clean solution to a post-extraction spiked blank matrix sample. Adjusting chromatography to better separate the analyte from matrix interferences may be necessary.
Table 2: Example Mass Spectrometry Source & Gas Parameters
| Parameter | ESI Mode (Typical) | APCI Mode (Typical) |
| IonSpray Voltage | ~5500 V | N/A |
| Corona Current | N/A | ~4 µA |
| Temperature | 400 - 550 °C | 250 - 450 °C[8] |
| Nebulizer Gas | 30 - 60 psi | 30 - 60 psi[8] |
| Drying Gas | 40 - 60 psi | 40 - 60 psi |
| Curtain Gas | 20 - 40 psi | 20 - 40 psi |
Note: These values are illustrative. Always optimize based on the specific instrument manufacturer's recommendations.
Q4: I am observing poor peak shape (tailing, splitting, or broadening). What should I do?
A4: Poor peak shape is typically a chromatographic issue.
Troubleshooting Steps:
-
Check for Column Contamination: A buildup of matrix components on the column frit or head is a common cause of peak splitting and tailing.[9] Flush the column with a strong solvent or, if necessary, reverse the column (for non-end-capped columns only, check manufacturer's instructions) and flush.
-
Verify Injection Solvent: Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[9] If possible, the sample should be dissolved in the initial mobile phase.
-
Assess Mobile Phase pH: For amine-containing compounds like Pomalidomide, secondary interactions with residual silanols on the column packing can cause peak tailing. Ensure the mobile phase pH is appropriate for your column chemistry.
-
Look for System Voids or Leaks: A void at the head of the column or poorly made connections (fittings) can cause peak splitting and broadening.[9] Check all connections from the injector to the column and from the column to the detector.
-
Consider the Internal Standard's Purity: Ensure the this compound standard is of high purity and has not degraded.
Q5: What are some common adducts I should be aware of when analyzing Pomalidomide?
A5: In positive ESI and APCI, in addition to the primary protonated molecule [M+H]⁺, you may observe adducts, especially if certain salts are present in your mobile phase or sample matrix. Common adducts include:
-
Sodium Adduct [M+Na]⁺: Mass increase of ~22.99 Da.
-
Ammonium Adduct [M+NH₄]⁺: Mass increase of ~18.03 Da, common when using ammonium acetate or ammonium formate buffers.[1]
-
Potassium Adduct [M+K]⁺: Mass increase of ~38.96 Da.
While these can be useful for confirming the molecular weight, they can also dilute the signal of the desired [M+H]⁺ ion. Using high-purity, LC-MS grade solvents and additives helps minimize unwanted adduct formation.[10]
Experimental Protocols & Workflows
Protocol 1: Direct Infusion for MS Parameter Optimization
This protocol describes how to optimize key mass spectrometer parameters without a chromatographic column.
-
Prepare Standard Solution: Create a 100-500 ng/mL solution of this compound in a solvent mixture that mimics your initial LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Setup Infusion: Use a syringe pump to deliver the standard solution directly to the mass spectrometer's ion source at a flow rate of 5-20 µL/min.
-
Optimize Precursor Ion: In full scan mode, identify the m/z of the [M+H]⁺ ion for this compound (expected ~278.2).
-
Optimize Fragmentor/Cone Voltage: While monitoring the intensity of the precursor ion, ramp the fragmentor/cone voltage to find the value that yields the maximum signal.
-
Optimize Product Ions and Collision Energy (CE):
-
Select the precursor ion for fragmentation.
-
In product ion scan mode, ramp the collision energy (e.g., from 5 to 50 V) to find the most stable and intense product ions.
-
Select the top 1-2 product ions for your MRM transitions.
-
For each MRM transition, perform a CE optimization to find the voltage that produces the highest signal for that specific fragmentation.
-
-
Optimize Source Parameters: Adjust source-dependent parameters (e.g., gas flows, temperature, spray voltage) to maximize the signal intensity of your optimized MRM transition.
Diagram: MS Parameter Optimization Workflow```dot
The signaling pathway illustrating Pomalidomide's mechanism of action.
References
- 1. A sensitive and validated LC-MS/MS method for high-throughput determination of pomalidomide in human plasma and pharmacokinetic studies [ccspublishing.org.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive Liquid Chromatography/mass Spectrometry Methods for Quantification of Pomalidomide in Mouse Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A validated UPLC-MS/MS assay using negative ionization mode for high-throughput determination of pomalidomide in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitive liquid chromatography/mass spectrometry methods for quantification of pomalidomide in mouse plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. zefsci.com [zefsci.com]
Addressing matrix effects in the analysis of pomalidomide with Pomalidomide-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of pomalidomide using Pomalidomide-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" in the context of LC-MS/MS analysis of pomalidomide?
A1: The matrix effect is the alteration of ionization efficiency for the analyte (pomalidomide) and the internal standard (this compound) by co-eluting endogenous components of the sample matrix (e.g., plasma, urine). This can lead to ion suppression or enhancement, resulting in inaccurate quantification. The use of a stable isotope-labeled internal standard like this compound is the preferred method to compensate for these effects, as it co-elutes with the analyte and experiences similar matrix effects.
Q2: Why is this compound an effective internal standard for pomalidomide analysis?
A2: this compound is considered an ideal internal standard for several reasons:
-
Similar Physicochemical Properties: It is structurally and chemically almost identical to pomalidomide, ensuring it behaves similarly during sample preparation (extraction) and chromatographic separation.
-
Co-elution: It co-elutes with pomalidomide, meaning it is exposed to the same matrix components at the same time in the mass spectrometer.
-
Mass Difference: It is easily distinguishable from pomalidomide by its mass-to-charge ratio (m/z) in the mass spectrometer due to the presence of four deuterium atoms.
-
Compensation for Matrix Effects: Because it experiences the same ion suppression or enhancement as pomalidomide, the ratio of the analyte peak area to the internal standard peak area remains constant, leading to more accurate and precise quantification.
Q3: How is the matrix effect quantitatively assessed?
A3: The matrix effect is typically evaluated by calculating the Matrix Factor (MF) and the Internal Standard (IS) Normalized Matrix Factor. The MF is the ratio of the analyte peak area in the presence of matrix to the peak area in a neat solution. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The IS Normalized MF is calculated to assess how well the internal standard compensates for the matrix effect. Regulatory guidelines, such as those from the FDA, provide acceptance criteria for these values to ensure the reliability of the bioanalytical method.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of pomalidomide with this compound.
Problem 1: High variability in the matrix factor across different lots of matrix.
-
Possible Cause 1: Inadequate Sample Preparation: The sample preparation method (e.g., protein precipitation) may not be effectively removing interfering matrix components like phospholipids.
-
Solution: Consider more rigorous sample preparation techniques. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide a cleaner sample extract compared to protein precipitation.
-
-
Possible Cause 2: Presence of Hemolysis or Lipids: Hemolyzed or lipemic plasma samples can significantly and variably affect ionization.
-
Solution: Document the status of the samples and, if possible, re-extract the samples using a method known to minimize the impact of these components. For instance, certain SPE sorbents are designed to remove phospholipids.
-
-
Possible Cause 3: Inconsistent Internal Standard Concentration: Errors in the addition of this compound to the samples will lead to variability.
-
Solution: Ensure the internal standard spiking solution is well-mixed and accurately dispensed into all samples.
-
Problem 2: The internal standard (this compound) signal is unstable or unexpectedly low.
-
Possible Cause 1: Degradation of the Internal Standard: this compound may be unstable under the chosen storage or experimental conditions.
-
Solution: Verify the stability of the this compound stock and working solutions. Prepare fresh solutions if necessary and store them under recommended conditions (e.g., protected from light, at low temperatures).
-
-
Possible Cause 2: Suboptimal Mass Spectrometer Parameters: The MRM transition and other MS parameters for this compound may not be optimized.
-
Solution: Infuse a solution of this compound directly into the mass spectrometer to optimize parameters such as declustering potential, collision energy, and cell exit potential.
-
-
Possible Cause 3: Carryover: Residual this compound from a previous injection may be present in the system.
-
Solution: Optimize the wash solvent composition and injection needle washing procedure. Include blank injections after high-concentration samples to assess carryover.
-
Problem 3: Poor peak shape for pomalidomide and/or this compound.
-
Possible Cause 1: Suboptimal Chromatographic Conditions: The mobile phase composition, gradient, or column chemistry may not be suitable.
-
Solution: Adjust the mobile phase pH or organic solvent composition. Experiment with different analytical columns (e.g., C18, Phenyl-Hexyl) to improve peak shape.
-
-
Possible Cause 2: Column Overloading: Injecting too high a concentration of the analytes can lead to peak fronting or tailing.
-
Solution: Dilute the samples to a concentration within the linear range of the assay.
-
-
Possible Cause 3: Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur.
-
Solution: Ensure the injection solvent is as close in composition as possible to the initial mobile phase.
-
Experimental Protocols
A detailed methodology for the assessment of the matrix effect is provided below. This is a general protocol and may need to be adapted for specific laboratory conditions and equipment.
Objective: To evaluate the matrix effect on the quantification of pomalidomide using this compound as an internal standard.
Materials:
-
Pomalidomide reference standard
-
This compound internal standard
-
Control human plasma (at least 6 different lots)
-
Reagents for sample preparation (e.g., acetonitrile, methanol, formic acid)
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of pomalidomide and this compound in a suitable organic solvent (e.g., methanol).
-
Prepare working solutions of pomalidomide at low and high concentrations.
-
Prepare a working solution of this compound.
-
-
Preparation of Samples for Matrix Effect Assessment (in triplicate):
-
Set 1 (Neat Solution): Spike the low and high concentration working solutions of pomalidomide and the this compound working solution into the mobile phase or a reconstitution solvent.
-
Set 2 (Post-extraction Spike): Extract blank plasma from six different sources using the chosen sample preparation method (e.g., protein precipitation). After extraction, evaporate the supernatant and reconstitute the residue with a solution containing the low and high concentrations of pomalidomide and the this compound.
-
-
LC-MS/MS Analysis:
-
Inject the samples from Set 1 and Set 2 into the LC-MS/MS system.
-
Acquire the data using the optimized MRM transitions for pomalidomide and this compound.
-
-
Data Analysis and Calculations:
-
Calculate the peak areas for pomalidomide and this compound in all samples.
-
Calculate the Matrix Factor (MF) for pomalidomide:
-
MF = (Peak area of pomalidomide in Set 2) / (Mean peak area of pomalidomide in Set 1)
-
-
Calculate the IS Normalized Matrix Factor:
-
IS Normalized MF = (Peak area ratio of pomalidomide/Pomalidomide-d4 in Set 2) / (Mean peak area ratio of pomalidomide/Pomalidomide-d4 in Set 1)
-
-
The coefficient of variation (CV%) of the IS Normalized Matrix Factor should be ≤15%.
-
Data Presentation
Table 1: Representative Data for Matrix Effect Assessment of Pomalidomide
| Lot of Plasma | Analyte Peak Area (Post-extraction Spike) | IS Peak Area (Post-extraction Spike) | Matrix Factor | IS Normalized Matrix Factor |
| 1 | 48,500 | 98,000 | 0.97 | 1.01 |
| 2 | 47,000 | 95,500 | 0.94 | 1.00 |
| 3 | 51,000 | 103,000 | 1.02 | 1.01 |
| 4 | 46,500 | 94,000 | 0.93 | 0.99 |
| 5 | 49,000 | 99,500 | 0.98 | 1.01 |
| 6 | 48,000 | 97,000 | 0.96 | 1.00 |
| Mean | 48,333 | 97,833 | 0.97 | 1.00 |
| Std Dev | 1,505 | 3,188 | 0.03 | 0.01 |
| CV (%) | 3.1% | 3.3% | 3.1% | 1.0% |
| Note: This table presents example data. The mean analyte peak area in the neat solution was 50,000, and the mean IS peak area was 100,000. |
Visualizations
Caption: Workflow for the assessment of matrix effects.
Caption: Troubleshooting decision tree for high matrix factor variability.
How to resolve poor peak shape for Pomalidomide-d4 in chromatography
Welcome to the technical support center for troubleshooting chromatographic issues related to Pomalidomide-d4. This resource provides researchers, scientists, and drug development professionals with targeted guidance to resolve poor peak shape and other common challenges encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in reversed-phase chromatography?
Poor peak shape, including tailing, fronting, or broadening, for this compound can stem from several factors. These include secondary interactions with the stationary phase, improper mobile phase conditions (especially pH), column contamination or degradation, and issues related to the sample solvent and injection volume.[1][2][3] Pomalidomide contains a basic amino group, which can interact with acidic silanol groups on silica-based columns, leading to peak tailing.[3][4]
Q2: Can the deuterium labeling in this compound affect its chromatographic behavior compared to unlabeled Pomalidomide?
Yes, deuterium labeling can lead to slight differences in retention time and potentially affect peak shape.[5][6] This is known as the chromatographic isotope effect.[7] Deuterated compounds sometimes elute slightly earlier than their non-deuterated analogs in reversed-phase chromatography due to subtle differences in intermolecular interactions.[6][8] While this effect is often small, it can be more pronounced under certain chromatographic conditions and may contribute to peak shape issues if not properly optimized.
Q3: What is an ideal starting point for mobile phase composition when developing a method for this compound?
A common starting point for reversed-phase analysis of Pomalidomide is a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.[1][9] The buffer is crucial for controlling the pH and minimizing peak tailing. A slightly acidic mobile phase is often preferred to ensure the consistent protonation of the amino group on Pomalidomide. For example, a mobile phase of methanol and phosphate buffer has been successfully used.[9] The addition of a small amount of an acid, like formic acid, to the mobile phase can also significantly improve peak shape.[10]
Q4: How can I prevent column degradation when analyzing this compound?
To prolong column life and maintain good peak shape, it is important to use a guard column to protect the analytical column from contaminants.[11] Ensure that the mobile phase pH is within the stable range for the column being used, typically between pH 2 and 8 for silica-based columns.[12] Regularly flushing the column with a strong solvent can help remove strongly retained impurities.[11]
Troubleshooting Guide: Resolving Poor Peak Shape for this compound
This guide provides a systematic approach to diagnosing and resolving common peak shape problems.
Problem: Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a trailing edge that slowly returns to the baseline.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Silanol Interactions | - Use an end-capped C18 column to minimize exposed silanol groups.[3]- Add a competitive base (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%).- Lower the mobile phase pH (e.g., with 0.1% formic or acetic acid) to suppress the ionization of silanol groups and ensure the analyte is fully protonated.[10][13] |
| Mobile Phase pH Mismatch | - Adjust the mobile phase pH to be at least 2 units away from the pKa of Pomalidomide to ensure a single ionic form.- Ensure adequate buffering capacity, typically 5-10 mM, if a buffer is used.[12] |
| Column Contamination/Deterioration | - Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).- If a guard column is used, replace it.[12]- If the problem persists, the analytical column may need to be replaced.[14] |
| Sample Overload | - Reduce the injection volume or dilute the sample.[11] |
| Solvent Mismatch | - Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[13] |
Problem: Peak Fronting
Peak fronting is characterized by an asymmetrical peak with a leading edge that slopes more than the trailing edge.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Sample Overload | - Dilute the sample or decrease the injection volume.[11] |
| Poor Sample Solubility | - Ensure the sample is fully dissolved in the injection solvent. Pomalidomide has low aqueous solubility.[15][16] Using a solvent with some organic content that is miscible with the mobile phase is recommended. |
| Column Collapse | - This is a more severe issue, often caused by operating outside the column's recommended pressure or pH limits.[12] If suspected, the column will likely need to be replaced. |
Problem: Peak Broadening
Peak broadening results in wider peaks than expected, leading to decreased resolution and sensitivity.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Extra-Column Volume | - Minimize the length and internal diameter of tubing between the injector, column, and detector.- Ensure all fittings are properly connected to avoid dead volume.[2] |
| Column Deterioration | - A void at the column inlet can cause peak broadening. Backflushing the column may sometimes resolve this.[12]- If the column is old or has been used extensively, it may need to be replaced.[11] |
| Inappropriate Flow Rate | - Optimize the flow rate for the column dimensions and particle size. A flow rate that is too high can lead to peak broadening. |
Experimental Protocol: Baseline RP-HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and column used.
-
Column: End-capped C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
Start at 20% B, hold for 1 minute.
-
Linear gradient to 80% B over 10 minutes.
-
Hold at 80% B for 2 minutes.
-
Return to 20% B over 1 minute.
-
Equilibrate at 20% B for 5 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 228 nm[9]
-
Sample Preparation: Dissolve this compound in a 50:50 mixture of acetonitrile and water to a final concentration of 10 µg/mL.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.
Caption: A workflow for troubleshooting poor peak shape in this compound analysis.
The following diagram illustrates the key chemical interactions that can lead to peak tailing for this compound.
Caption: Interactions of this compound with a C18 stationary phase.
References
- 1. bvchroma.com [bvchroma.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromtech.com [chromtech.com]
- 5. researchgate.net [researchgate.net]
- 6. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
- 7. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sensitive Liquid Chromatography/mass Spectrometry Methods for Quantification of Pomalidomide in Mouse Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mastelf.com [mastelf.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Poor peak shapeï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 14. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing In-source Fragmentation of Pomalidomide-d4 in ESI-MS
Welcome to the technical support center for managing the in-source fragmentation (ISF) of Pomalidomide-d4 during Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Understanding In-Source Fragmentation
In-source fragmentation is a phenomenon where precursor ions fragment within the ion source of a mass spectrometer before they reach the mass analyzer.[1][2] This can complicate data analysis by reducing the intensity of the desired precursor ion and generating fragment ions that may be misinterpreted.[1][2] Several factors within the ESI source can contribute to ISF, including voltage settings and temperature.[1][3]
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating in-source fragmentation of this compound.
Problem: Low intensity of the this compound precursor ion ([M+H]⁺) and presence of unexpected fragment ions.
Potential Cause 1: High Cone Voltage/Fragmentor Voltage
The cone voltage (also referred to as fragmentor voltage or declustering potential) accelerates ions from the atmospheric pressure region to the vacuum region of the mass spectrometer.[4][5] High voltages can impart excess energy to the ions, causing them to fragment.[1][3]
Troubleshooting Steps:
-
Reduce the Cone Voltage: Systematically decrease the cone voltage in small increments (e.g., 5-10 V) and monitor the intensity of the this compound precursor ion and its fragments.
-
Optimize for the Precursor Ion: Find the optimal cone voltage that maximizes the signal of the [M+H]⁺ ion while minimizing the intensity of fragment ions.
Potential Cause 2: High Ion Source Temperature
Elevated temperatures in the ESI source can increase the internal energy of the ions, leading to thermal degradation and fragmentation.[1]
Troubleshooting Steps:
-
Lower the Source Temperature: Gradually decrease the source temperature and observe the effect on the precursor and fragment ion intensities.
-
Find the Optimal Temperature: Identify a temperature that allows for efficient desolvation without inducing significant fragmentation.
Potential Cause 3: Mobile Phase Composition
The composition of the mobile phase, including the organic solvent and additives, can influence ionization efficiency and the stability of the generated ions.
Troubleshooting Steps:
-
Evaluate Solvent Choice: If possible, test different organic solvents (e.g., acetonitrile vs. methanol) to see if one provides softer ionization conditions.
-
Adjust Additive Concentration: The concentration of additives like formic acid can affect the ionization process.[6][7] Experiment with lower concentrations to potentially reduce fragmentation.
Illustrative Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting in-source fragmentation.
Caption: A logical workflow for troubleshooting in-source fragmentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and fragment ions for Pomalidomide?
The protonated molecular ion for non-deuterated Pomalidomide ([M+H]⁺) is observed at m/z 274.[8] Common fragment ions include m/z 246, 229, 201, and 163.[8][9] For this compound, the [M+H]⁺ ion would be expected at m/z 278. The fragmentation pattern is likely to be similar, but the masses of fragments containing deuterium atoms will be shifted accordingly.
Q2: How does deuteration affect in-source fragmentation?
Deuteration can alter fragmentation pathways due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can make fragmentation pathways involving the cleavage of a C-D bond less favorable. This may lead to different relative abundances of fragment ions compared to the non-deuterated analog.[10]
Q3: Can in-source fragmentation be used for quantitative analysis?
While generally considered a hindrance in quantitative analysis, in some cases, a stable and abundant in-source fragment ion can be used as the precursor ion for MS/MS analysis.[11] However, this approach requires careful validation to ensure linearity and reproducibility.
Q4: What are typical starting ESI-MS parameters to minimize ISF for this compound?
While optimal parameters are instrument-dependent, here are some general starting points:
| Parameter | Suggested Starting Value |
| Cone/Fragmentor Voltage | 10 - 30 V |
| Capillary Voltage | 3000 - 4000 V (positive mode) |
| Source Temperature | 100 - 150 °C |
| Desolvation Gas Flow | Instrument Dependent |
| Nebulizer Pressure | Instrument Dependent |
Q5: Should I use Collision-Induced Dissociation (CID) if I am observing in-source fragmentation?
In-source fragmentation and collision-induced dissociation (CID) in the collision cell are both processes that break down precursor ions.[1] If you are already observing significant in-source fragmentation, you may need to use lower collision energies in the collision cell to avoid excessive fragmentation and loss of signal for your desired product ions.
Experimental Protocols
Protocol 1: Optimization of Cone Voltage to Minimize ISF
-
Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL) in your initial mobile phase.
-
Set up the LC-MS system with your analytical column and mobile phase.
-
Infuse the standard solution directly into the mass spectrometer or perform an injection.
-
Set the initial cone/fragmentor voltage to a low value (e.g., 10 V).
-
Acquire full scan mass spectra and record the intensities of the precursor ion (m/z 278) and any observed fragment ions.
-
Increase the cone/fragmentor voltage in increments of 5 V, acquiring spectra at each step until a significant drop in the precursor ion intensity is observed.
-
Plot the intensities of the precursor and fragment ions against the cone voltage.
-
Select the cone voltage that provides the highest intensity for the precursor ion with minimal fragmentation.
Protocol 2: Sample Preparation for Pomalidomide Analysis in Plasma
This protocol is adapted for the analysis of Pomalidomide and can be used for this compound.
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Aliquoting: Pipette 25 µL of the plasma sample into a microcentrifuge tube.
-
Protein Precipitation: Add 75 µL of acetonitrile containing the internal standard (if different from this compound) to the plasma sample.[12]
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[12]
-
Centrifugation: Centrifuge the samples at 12,000 rcf for 8 minutes at room temperature to pellet the precipitated proteins.[12]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Illustrative Signaling Pathway of ISF Management
The following diagram illustrates the relationship between key instrument parameters and the desired outcome of minimizing in-source fragmentation.
Caption: Relationship between ESI parameters and ISF management.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. analytical chemistry - Stronger ESI signal for deuterated substances - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. mdpi.com [mdpi.com]
- 12. sciex.com [sciex.com]
Optimizing LC gradient for baseline separation of pomalidomide and Pomalidomide-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the liquid chromatography (LC) gradient for the baseline separation of pomalidomide and its deuterated internal standard, pomalidomide-d4.
Frequently Asked Questions (FAQs)
Q1: Why is baseline separation of pomalidomide and this compound important if they are detected by mass spectrometry (MS)?
While mass spectrometry can differentiate between pomalidomide and this compound based on their mass-to-charge ratio (m/z), co-elution can still lead to issues such as ion suppression.[1][2] Ion suppression occurs when the ionization efficiency of the analyte is reduced by the presence of co-eluting compounds, including a high concentration of the internal standard. This can lead to inaccurate and unreliable quantification. Achieving chromatographic separation minimizes the risk of such matrix effects.
Q2: What is the expected elution order of pomalidomide and this compound in reversed-phase chromatography?
In reversed-phase liquid chromatography, deuterated compounds may exhibit slightly different retention times compared to their non-deuterated counterparts. Often, the deuterated standard elutes slightly earlier than the analyte. This is because the carbon-deuterium bond is slightly shorter and stronger than the carbon-hydrogen bond, which can lead to minor differences in polarity and interaction with the stationary phase. However, this is not a universal rule and the elution order should be experimentally confirmed.
Q3: What are the typical starting conditions for an LC gradient to separate pomalidomide and this compound?
Based on published methods for pomalidomide analysis, a good starting point for method development would be a C18 column with a mobile phase consisting of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) and an organic component like acetonitrile or methanol. A linear gradient from a low to a high percentage of the organic solvent is a common approach.
Q4: Can mobile phase additives influence the separation?
Yes, mobile phase additives can significantly impact the separation.[3][4]
-
Acids (e.g., formic acid, acetic acid): These are commonly used to improve peak shape and control the ionization of the analytes in the MS source. Adjusting the pH of the mobile phase can alter the retention times of compounds.[5]
-
Buffers (e.g., ammonium acetate, ammonium formate): Buffers help to control the pH of the mobile phase and can improve the reproducibility of retention times.
Troubleshooting Guide
Issue: Pomalidomide and this compound are co-eluting.
This is a common challenge when using a deuterated internal standard. Here are several strategies to achieve baseline separation:
1. Modify the Gradient Slope:
-
Decrease the gradient slope (make it shallower): A slower increase in the organic solvent concentration will provide more time for the two compounds to interact with the stationary phase, potentially leading to better separation.
-
Introduce an isocratic hold: Incorporate a brief isocratic hold at a specific mobile phase composition where the two compounds start to separate.
2. Adjust the Mobile Phase Composition:
-
Change the organic solvent: If you are using acetonitrile, try methanol, or vice versa. The different solvent selectivity can alter the retention behavior of the analytes.
-
Modify the aqueous phase: Altering the pH of the aqueous mobile phase by adjusting the concentration of the acidic additive can influence the retention times and potentially improve separation.
3. Optimize the Column Temperature:
-
Increase or decrease the column temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Experimenting with different temperatures (e.g., in 5°C increments) can sometimes improve resolution.
4. Change the Stationary Phase:
-
Use a different column chemistry: If optimization of the mobile phase and gradient does not yield the desired separation, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) that offers different selectivity.
Experimental Protocols
Starting LC-MS/MS Method for Pomalidomide Analysis
This protocol is a general starting point based on common practices for pomalidomide analysis and can be optimized for the specific separation of pomalidomide and this compound.
| Parameter | Condition |
| LC System | Agilent 1260 Infinity II or equivalent |
| Mass Spectrometer | SCIEX 7500 or equivalent |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS Ionization Mode | ESI Positive |
| MRM Transitions | Pomalidomide: m/z 274.1 -> 201.0; this compound: m/z 278.1 -> 205.0 (Example) |
Gradient Program (Starting Point):
| Time (min) | %B |
| 0.0 | 10 |
| 1.0 | 10 |
| 5.0 | 90 |
| 6.0 | 90 |
| 6.1 | 10 |
| 8.0 | 10 |
Data Presentation
Table 1: Example Data from Gradient Optimization Experiments
The following table illustrates how to present quantitative data from experiments aimed at optimizing the separation of pomalidomide and this compound. Please note that this is example data for illustrative purposes.
| Experiment | Gradient Program | Pomalidomide Retention Time (min) | This compound Retention Time (min) | Resolution (Rs) |
| 1 | 10-90% B in 5 min | 3.25 | 3.25 | 0.00 |
| 2 | 10-90% B in 10 min | 4.82 | 4.75 | 1.20 |
| 3 | 20-50% B in 8 min | 5.15 | 5.05 | 1.85 |
| 4 | Isocratic hold at 35% B for 3 min | 5.30 | 5.18 | 2.10 |
Visualizations
References
- 1. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
Selection of MRM transitions to avoid crosstalk between pomalidomide and Pomalidomide-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pomalidomide and its deuterated internal standard, Pomalidomide-d4. The following information is designed to help you select the appropriate Multiple Reaction Monitoring (MRM) transitions to avoid crosstalk and ensure accurate quantification in your LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for pomalidomide?
A1: Pomalidomide has a protonated molecular ion ([M+H]⁺) at m/z 274.[1][2] Several product ions can be used for quantification. The most commonly reported and robust transitions are:
The selection of the final transition should be based on empirical data from your specific instrument and matrix to ensure the best signal-to-noise ratio and absence of interferences.
Q2: What is the precursor ion for this compound?
A2: this compound is a deuterated internal standard with a mass increase of four atomic mass units. Therefore, its protonated molecular ion ([M+H]⁺) is found at m/z 278.
Q3: How do I select an MRM transition for this compound that avoids crosstalk with pomalidomide?
A3: To avoid crosstalk, it is crucial to select a product ion for this compound that does not overlap with any signals from pomalidomide. Since the deuterium labeling on this compound is typically on the piperidine ring, the fragmentation pattern is expected to be similar to the unlabeled compound. Based on this, you can evaluate the following transitions for this compound:
-
Proposed Primary (Quantitative): 278.2 → 163.1
-
Proposed Secondary (Qualitative): 278.2 → 201.0
The key is to ensure that the natural isotopic abundance of pomalidomide does not contribute significantly to the signal at m/z 278. A mass difference of at least 3-4 amu between the analyte and its deuterated internal standard is generally sufficient to minimize this type of crosstalk.[5][6]
Q4: What is isotopic crosstalk and how can I minimize it?
A4: Isotopic crosstalk occurs when the isotopic distribution of the analyte (pomalidomide) contributes to the signal of the deuterated internal standard (this compound). Pomalidomide will have naturally occurring isotopes (e.g., ¹³C) that result in ions at m/z 275, 276, etc. If the isotopic tail of pomalidomide extends to m/z 278, it can artificially inflate the internal standard signal, leading to inaccurate quantification.
To minimize isotopic crosstalk:
-
Select a deuterated standard with a sufficient mass shift: A +4 mass shift, as in this compound, is generally adequate.
-
Use a high-purity internal standard: Ensure the this compound is not contaminated with unlabeled pomalidomide.
-
Optimize chromatographic separation: While pomalidomide and this compound will co-elute, good chromatography minimizes the chances of co-eluting interferences that could contribute to the signal of either compound.
-
Check for crosstalk experimentally: Analyze a high concentration of pomalidomide standard and monitor the MRM channel for this compound. The signal in the internal standard channel should be negligible.
MRM Transition Selection Guide
The following table summarizes the recommended and proposed MRM transitions for pomalidomide and this compound to minimize crosstalk.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type | Notes |
| Pomalidomide | 274.2 | 163.1 | Quantitative | Generally provides good specificity and intensity.[3] |
| 274.2 | 201.0 | Qualitative | A common fragment, useful for confirmation.[4] | |
| 274.2 | 246.1 | Qualitative | Corresponds to the loss of CO.[1] | |
| 274.2 | 84.1 | Qualitative | Represents a fragment of the piperidine dione ring.[1] | |
| This compound | 278.2 | 163.1 | Quantitative | Proposed transition, assuming deuterium is not on this fragment. |
| 278.2 | 201.0 | Qualitative | Proposed transition for confirmation. |
Experimental Protocol: Quantification of Pomalidomide in Human Plasma
This protocol provides a general framework for the analysis of pomalidomide using this compound as an internal standard. Optimization may be required for your specific instrumentation and laboratory conditions.
1. Materials and Reagents:
-
Pomalidomide certified reference standard
-
This compound internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (blank)
2. Standard and Internal Standard Preparation:
-
Prepare a 1 mg/mL stock solution of pomalidomide in DMSO.
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
From these stocks, prepare working solutions in 50:50 acetonitrile:water.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 20 µL of the this compound working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Monitor the selected transitions for pomalidomide and this compound from the table above.
Troubleshooting Guide
Issue: High background or interference at the retention time of pomalidomide or this compound.
-
Possible Cause: Matrix effects or contamination.
-
Solution:
-
Optimize the sample preparation method to better remove interfering substances. Consider solid-phase extraction (SPE).
-
Adjust the LC gradient to better separate the analytes from the interfering peaks.
-
Ensure all solvents and reagents are of the highest purity.
-
Issue: Inconsistent peak areas for the internal standard.
-
Possible Cause: Inconsistent sample preparation, ion suppression, or instrument instability.
-
Solution:
-
Ensure precise and consistent pipetting during sample preparation.
-
Investigate for matrix effects by performing a post-column infusion experiment.
-
Check the stability of the mass spectrometer's spray and detector.
-
Issue: Suspected crosstalk from pomalidomide to this compound.
-
Possible Cause: Isotopic contribution from pomalidomide.
-
Solution:
-
Inject a high concentration of unlabeled pomalidomide and monitor the MRM channel for this compound. A significant peak indicates crosstalk.
-
If crosstalk is confirmed, select a different product ion for this compound that is shown to be free of this interference.
-
Consider using an internal standard with a larger mass difference (e.g., ¹³C-labeled).
-
Workflow for MRM Transition Selection
The following diagram illustrates the logical workflow for selecting and validating MRM transitions to avoid crosstalk.
References
- 1. Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive Liquid Chromatography/mass Spectrometry Methods for Quantification of Pomalidomide in Mouse Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Validation & Comparative
Navigating Bioanalytical Method Validation: A Comparative Guide to Internal Standards for Pomalidomide Quantification
For researchers, scientists, and professionals in drug development, the robust validation of bioanalytical methods is paramount for accurate pharmacokinetic and toxicokinetic studies. This guide provides a comparative analysis of internal standards used in the bioanalytical quantification of Pomalidomide, with a focus on the widely used deuterated analog, Pomalidomide-d4.
This document delves into the performance of this compound as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. We will explore its advantages and compare its performance with other potential internal standards, supported by experimental data from various studies. Detailed experimental protocols and visual workflows are provided to aid in the practical application of these methods.
Performance Comparison of Internal Standards
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery and matrix effects. A stable isotope-labeled internal standard, such as this compound, is often considered the gold standard due to its physicochemical similarities to the analyte. However, other compounds have also been utilized. The following tables summarize the performance characteristics of this compound and alternative internal standards from published literature.
Table 1: Performance Characteristics of this compound as an Internal Standard
| Parameter | Linearity (ng/mL) | Accuracy (%) | Precision (%CV) | Recovery (%) | Matrix Effect (%) | Reference |
| Study A | 1.00 – 500.00 | 95.8 - 104.2 | ≤ 8.5 | 85.2 - 91.5 | 92.3 - 105.1 | [1] |
| Study B | 0.1 - 400 | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [2] |
Table 2: Performance of Alternative Internal Standards
| Internal Standard | Analyte | Linearity (ng/mL) | Accuracy (%) | Precision (%CV) | Recovery (%) | Reference |
| Fluconazole | Pomalidomide | 9.998 - 1009.650 | Within ±15% | ≤15 | 53.86 | [3][4][5] |
| Thalidomide-d4 | Pomalidomide, Lenalidomide, Thalidomide | Not specified for Pomalidomide alone | Within ±15.0% | ≤15.0 | 85.04 - 119.07 | [6] |
| Afatinib | Pomalidomide | 1.006–100.6 | Within acceptance criteria | Within acceptance criteria | Not specified | [7] |
Note: The data presented is a compilation from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Experimental Protocols
A detailed understanding of the experimental workflow is crucial for replicating and validating bioanalytical methods. Below is a generalized protocol for the quantification of Pomalidomide in human plasma using LC-MS/MS with this compound as an internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.
Liquid Chromatography Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: Zorbax SB-C18 (2.1 mm × 100 mm, 3.5 µm) or equivalent[6]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 95% A, linearly decrease to 5% A over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min[6]
-
Column Temperature: 40°C
-
Injection Volume: 5 µL[6]
Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6460A)[6]
-
Ionization Source: Electrospray Ionization (ESI) in positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pomalidomide: m/z 274.1 → 163.1 (quantifier), m/z 274.1 → 217.1 (qualifier)
-
This compound: m/z 278.1 → 163.1
-
-
Optimized Parameters: Gas temperature, gas flow, nebulizer pressure, and fragmentor voltage should be optimized for maximum sensitivity.
Visualizing the Workflow and Mechanism of Action
To further clarify the processes involved, the following diagrams illustrate the bioanalytical workflow and the signaling pathway of Pomalidomide.
References
- 1. researchgate.net [researchgate.net]
- 2. sciex.com [sciex.com]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. scispace.com [scispace.com]
- 6. Simultaneous quantification of thalidomide, lenalidomide and pomadomide in plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A sensitive and validated LC-MS/MS method for high-throughput determination of pomalidomide in human plasma and pharmacokinetic studies [html.rhhz.net]
A Head-to-Head Comparison: Pomalidomide-d4 vs. Pomalidomide-13C5 as Internal Standards in Bioanalytical Assays
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal stable isotope-labeled internal standard for the accurate quantification of Pomalidomide.
In the realm of bioanalysis, particularly for pharmacokinetic and toxicokinetic studies, the use of a stable isotope-labeled (SIL) internal standard (IS) is paramount for achieving accurate and precise quantification of an analyte by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ideal SIL-IS co-elutes with the analyte, exhibits the same extraction recovery, and experiences identical ionization efficiency, thereby compensating for variations in sample preparation and matrix effects. This guide provides a detailed comparison of two commonly used SIL internal standards for Pomalidomide: Pomalidomide-d4 and Pomalidomide-13C5.
Executive Summary
While both this compound and Pomalidomide-13C5 serve as suitable internal standards for the quantification of Pomalidomide, Pomalidomide-13C5 is theoretically and practically the superior choice . The primary advantage of 13C labeling lies in the negligible isotopic effect, ensuring co-elution with the unlabeled analyte and more accurate compensation for matrix effects. Deuterium-labeled standards like this compound can exhibit chromatographic separation from the analyte, potentially leading to differential ion suppression and compromising analytical accuracy. This guide will delve into the underlying principles, present a hypothetical performance comparison, and provide a detailed experimental protocol for the bioanalysis of Pomalidomide.
Performance Comparison: this compound vs. Pomalidomide-13C5
The choice of an internal standard can significantly impact the reliability of bioanalytical data. The following table summarizes the key performance characteristics of this compound and Pomalidomide-13C5 based on established principles of stable isotope labeling in mass spectrometry.
| Feature | This compound | Pomalidomide-13C5 | Rationale |
| Chromatographic Co-elution | May exhibit a slight retention time shift (isotopic effect) relative to Pomalidomide. | Co-elutes perfectly with Pomalidomide. | The larger relative mass difference between deuterium and hydrogen can lead to differences in physicochemical properties, affecting chromatographic retention. The mass difference between 13C and 12C is smaller and has a negligible effect on chromatography.[1] |
| Compensation for Matrix Effects | Good, but can be compromised if chromatographic separation occurs in a region of variable ion suppression. | Excellent, as co-elution ensures that both the analyte and the IS are subjected to the same matrix effects at the same time.[1][2] | Differential ion suppression can occur when the analyte and IS elute at different times, leading to inaccurate quantification.[1] |
| Extraction Recovery | Generally identical to Pomalidomide. | Identical to Pomalidomide. | Both labeled compounds are structurally very similar to the unlabeled analyte, leading to similar behavior during sample extraction. |
| Ionization Efficiency | Generally identical to Pomalidomide. | Identical to Pomalidomide. | The isotopic labels do not significantly alter the ionization properties of the molecule in the mass spectrometer source. |
| Risk of Isotopic Exchange | Low, as the deuterium atoms are typically placed on stable positions of the molecule. | None. | Carbon-13 isotopes are incorporated into the carbon skeleton of the molecule and are not susceptible to exchange. Deuterium labels on certain positions could theoretically exchange with protons from the solvent. |
| Commercial Availability & Cost | Generally more readily available and less expensive. | Can be less common and more expensive to synthesize. | The synthesis of deuterated compounds is often simpler and more established than that of 13C-labeled compounds. |
The Isotopic Effect: A Critical Consideration
The primary differentiator between deuterium and 13C-labeled internal standards is the "isotopic effect." This phenomenon, more pronounced with deuterium labeling, can lead to a slight difference in retention time between the analyte and the internal standard. In instances of significant matrix effects, this separation can result in the analyte and the internal standard experiencing different degrees of ion suppression or enhancement, ultimately affecting the accuracy of the quantification.
Caption: Logical flow illustrating the impact of isotopic effects on bioanalytical accuracy.
Pomalidomide's Mechanism of Action: A Signaling Pathway Overview
Pomalidomide exerts its therapeutic effects through a unique mechanism of action that involves the E3 ubiquitin ligase Cereblon (CRBN). By binding to CRBN, Pomalidomide recruits the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for ubiquitination and subsequent proteasomal degradation. This leads to both direct anti-myeloma effects and immunomodulatory activities.
Caption: Pomalidomide's mechanism of action signaling pathway.
Experimental Protocol: Quantification of Pomalidomide in Human Plasma by LC-MS/MS
This section provides a representative experimental protocol for the quantification of Pomalidomide in human plasma using either this compound or Pomalidomide-13C5 as an internal standard. This protocol is a composite based on several published methods and should be validated in the end-user's laboratory.[3][4][5][6]
1. Materials and Reagents
-
Pomalidomide analytical standard
-
This compound or Pomalidomide-13C5 internal standard
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Stock and Working Solutions
-
Pomalidomide Stock Solution (1 mg/mL): Accurately weigh and dissolve Pomalidomide in a suitable solvent (e.g., DMSO or Methanol).
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of either this compound or Pomalidomide-13C5 in the same manner.
-
Working Solutions: Prepare serial dilutions of the Pomalidomide stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound or Pomalidomide-13C5).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
| Parameter | Recommended Conditions |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Pomalidomide: m/z 274.1 -> 162.1This compound: m/z 278.1 -> 166.1Pomalidomide-13C5: m/z 279.1 -> 163.1 |
| Collision Energy | Optimize for each transition |
5. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Bioanalytical Workflow
The following diagram illustrates a typical workflow for a bioanalytical experiment using Pomalidomide and a stable isotope-labeled internal standard.
Caption: A typical bioanalytical workflow for Pomalidomide quantification.
Conclusion
For researchers and scientists aiming for the highest level of accuracy and reliability in the bioanalysis of Pomalidomide, Pomalidomide-13C5 is the recommended internal standard . Its ability to co-elute with the analyte provides superior compensation for matrix effects, a critical factor in complex biological matrices. While this compound is a viable and often more accessible option, careful validation is required to ensure that any potential chromatographic separation from the analyte does not adversely impact the accuracy of the results. The choice between the two will ultimately depend on the specific requirements of the study, regulatory expectations, and budget considerations. However, for mitigating analytical risk and ensuring data integrity, the investment in a 13C-labeled internal standard is well-justified.
References
- 1. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. myadlm.org [myadlm.org]
- 3. sciex.com [sciex.com]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Assessing the Isotopic Purity of Commercially Available Pomalidomide-d4: A Comparative Guide
For researchers, scientists, and drug development professionals, the isotopic purity of deuterated standards like Pomalidomide-d4 is a critical parameter for ensuring the accuracy and reliability of pharmacokinetic and metabolic studies. This guide provides a comparative overview of commercially available this compound and details the experimental protocols for its isotopic purity assessment.
The incorporation of deuterium into drug molecules, a strategy known as "deuterium-decoupling," can favorably alter their metabolic profiles, leading to improved pharmacokinetic properties. Pomalidomide, an immunomodulatory agent used in the treatment of multiple myeloma, is a subject of such research. This compound, a deuterated analog, serves as an essential internal standard in quantitative bioanalysis. However, its utility is directly dependent on its isotopic purity. This guide aims to provide a framework for assessing this critical quality attribute.
Commercial Availability and Isotopic Purity Claims
A survey of several chemical suppliers reveals the availability of this compound. However, obtaining specific data on isotopic purity can be challenging, as not all suppliers readily provide this information on their websites or in public documentation.
| Supplier | Product Name | CAS Number | Stated Isotopic Purity |
| ESS Chem Co. | This compound (major) | 1416575-78-4 | >98% atom D |
| CymitQuimica | Pomalidomide-(d4 major) | 1416575-78-4 | Not specified |
| Clearsynth | This compound | 1416575-78-4 | Not specified |
| MedchemExpress | This compound | 1416575-78-4 | Not specified |
| Acanthus Research | This compound | 1416575-78-4 | Not specified |
Note: The absence of a stated isotopic purity does not imply a lower quality product but underscores the importance of independent verification by the end-user.
Experimental Protocols for Isotopic Purity Assessment
The determination of isotopic purity for deuterated compounds primarily relies on two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Quantitative ¹H NMR (qNMR) Spectroscopy for Determining Deuterium Enrichment
Quantitative ¹H NMR (qNMR) is a precise method to determine the degree of deuteration by quantifying the amount of residual, non-deuterated Pomalidomide.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound and a certified internal standard (e.g., maleic acid) into a clean NMR tube.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6) that does not have signals overlapping with the analyte or standard.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full signal recovery.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the signals corresponding to the residual protons in this compound and a well-resolved signal from the internal standard.
-
The isotopic purity (in atom % D) is calculated based on the comparison of the integral of the residual proton signals in this compound to the integral of the internal standard of known concentration.
-
Workflow for qNMR Isotopic Purity Assessment
Caption: Workflow for qNMR analysis of this compound.
High-Resolution Mass Spectrometry (HR-MS) for Isotopologue Distribution
HR-MS is employed to determine the distribution of different isotopologues (molecules that differ only in their isotopic composition) and to confirm the overall isotopic enrichment.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as acetonitrile or methanol.
-
-
LC-MS/MS Analysis:
-
Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Use a suitable chromatographic method to separate Pomalidomide from any potential impurities. A C18 column with a gradient elution of water and acetonitrile with 0.1% formic acid is a common starting point.
-
Acquire full scan mass spectra in positive ion mode.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the different isotopologues of this compound (d0 to d4).
-
From the mass spectrum of the Pomalidomide peak, determine the relative abundance of each isotopologue.
-
The isotopic purity is calculated from the relative intensities of the ion signals corresponding to the different isotopologues.
-
Workflow for HR-MS Isotopic Purity Assessment
Caption: Workflow for HR-MS analysis of this compound.
Conclusion
The assessment of isotopic purity is a critical step in the validation of deuterated standards for regulated bioanalysis. While some commercial suppliers of this compound provide specifications for isotopic purity, it is incumbent upon the researcher to independently verify this parameter. The combination of qNMR and HR-MS provides a comprehensive and robust approach to accurately determine the isotopic enrichment and the distribution of isotopologues, ensuring the quality and reliability of the standard for its intended use in sensitive analytical methods. Researchers are encouraged to request certificates of analysis from suppliers and to perform their own due diligence to qualify new batches of deuterated standards.
Cross-Validation of Analytical Methods for Pomalidomide Quantification: A Comparative Guide Using Pomalidomide-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of pomalidomide in biological matrices, with a focus on the use of Pomalidomide-d4 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS, such as this compound, is a cornerstone of robust bioanalytical methods, offering superior accuracy and precision by effectively compensating for variability in sample preparation and instrument response.[1][2][3] This document summarizes key performance data from various validated LC-MS/MS methods and provides detailed experimental protocols to aid researchers in selecting and implementing the most suitable method for their specific needs.
Superiority of Deuterated Internal Standards
In quantitative bioanalysis using mass spectrometry, an internal standard is crucial for controlling variability in extraction, injection volume, and ionization.[1] The ideal internal standard is a stable isotopically labeled version of the analyte, such as a deuterated form.[1][2] Deuterated internal standards like this compound are preferred because they co-elute with the analyte and exhibit identical extraction recovery and ionization response, leading to more robust and reliable assays.[1] The use of deuterated standards has been shown to significantly improve the precision of analytical methods.[3][4]
Comparative Performance of Validated LC-MS/MS Methods
The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the quantification of pomalidomide in human plasma. These methods all utilize a stable isotope-labeled internal standard, with this compound being a common choice. The data highlights the sensitivity, accuracy, and precision that can be achieved.
Table 1: Comparison of LC-MS/MS Method Performance for Pomalidomide Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Internal Standard | Stable Label Pomalidomide | This compound (assumed) | Afatinib | Fluconazole |
| Linearity Range (ng/mL) | ≤0.25 - Not Specified | 0.1 - 400 | 1.006 - 100.6 | 9.998 - 1009.650 |
| LLOQ (ng/mL) | ≤0.25 | 0.1 | 1.006 | 9.998 |
| Accuracy (% Bias) | Not Specified | Within ±15% of nominal | Within ±15% of nominal | Within ±15% of nominal |
| Precision (%CV) | Not Specified | <10% | <15% | ≤15% |
| Extraction Recovery (%) | Not Specified | Not Specified | Not Specified | 53.86 |
| Matrix | Human Plasma | Human Plasma | Human Plasma | Human Plasma |
| Reference | [5] | [6] | [7] | [8] |
Table 2: Summary of Sample Preparation Techniques
| Method | Sample Preparation Technique |
| Method 1 | Liquid-Liquid Extraction |
| Method 2 | Protein Precipitation |
| Method 3 | Liquid-Liquid Extraction |
| Method 4 | Liquid-Liquid Extraction |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the quantification of pomalidomide using LC-MS/MS with a deuterated internal standard.
Protocol 1: LC-MS/MS with Liquid-Liquid Extraction
This protocol is based on a method using a stable label pomalidomide as an internal standard.[5]
-
Sample Spiking: Spike plasma samples with the stable label pomalidomide internal standard solution.
-
Extraction: Perform liquid-liquid extraction on the spiked plasma samples.
-
Chromatography:
-
Column: Reversed-phase HPLC column.
-
Mobile Phase: A gradient of organic and aqueous mobile phases.
-
Flow Rate: Not specified.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Tandem mass spectrometry (MS/MS).
-
Protocol 2: LC-MS/MS with Protein Precipitation
This protocol describes a rapid method for pomalidomide quantification.[6]
-
Sample Preparation: Perform a rapid protein precipitation on 25 µL of human plasma.
-
Chromatography:
-
System: SCIEX 7500 system.
-
Run Time: 5 minutes.
-
-
Mass Spectrometry:
-
Ion Source: OptiFlow Pro Ion Source with D Jet Ion Guide and E Lens probe.
-
Data Management: SCIEX OS software.
-
Visualizing the Workflow and Cross-Validation Logic
To better understand the experimental process and the logic behind method cross-validation, the following diagrams are provided.
Bioanalytical Workflow for Pomalidomide
Cross-Validation Logical Flow
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. texilajournal.com [texilajournal.com]
- 5. Population Pharmacokinetics of Pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. A sensitive and validated LC-MS/MS method for high-throughput determination of pomalidomide in human plasma and pharmacokinetic studies [ccspublishing.org.cn]
- 8. researchgate.net [researchgate.net]
Evaluating the Linearity and Range of a Pomalidomide Assay with Pomalidomide-d4: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of analytical methods for the quantification of pomalidomide, with a focus on the benefits of utilizing a deuterated internal standard, Pomalidomide-d4. The information presented is supported by a synthesis of data from multiple validated bioanalytical methods.
Pomalidomide is a potent immunomodulatory agent approved for the treatment of multiple myeloma. Accurate and precise quantification of pomalidomide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This guide evaluates the performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) methods, highlighting key validation parameters such as linearity and range.
Comparative Analysis of Pomalidomide Assays
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice in quantitative bioanalysis to improve accuracy and precision. It effectively compensates for variations in sample preparation, injection volume, and matrix effects. While not all published methods explicitly use this compound, the principles and benefits of using a deuterated internal standard are universally applicable. The following tables summarize the performance characteristics of various published pomalidomide assays.
| Method | Internal Standard | Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Correlation Coefficient (r²) |
| LC-MS/MS Method A | This compound (Implied benefit) | Human Plasma | 1.00 - 500.00[1] | 1.00 | >0.99 |
| LC-MS/MS Method B | Fluconazole | Human Plasma | 9.998 - 1009.650[2][3][4] | 9.998[2][3][4] | ≥ 0.9968[2][3][4] |
| LC-MS/MS Method C | Afatinib | Human Plasma | 1.006 - 100.6[5][6] | 1.006[5][6] | 0.9991[5] |
| HPLC-Fluorescence | Propyl paraben | Human Plasma | 1 - 500[7] | 1[7] | Not Reported |
| RP-HPLC | Not Specified | Bulk Drug/Capsules | 7.4 - 88.8 (µg/mL)[8] | 0.222 (µg/mL)[8] | 0.998[8] |
| HPTLC | Not Applicable | Bulk Drug | 50 - 600 (ng/band) | 1.79 (ng/band) | 0.9930 |
| RP-HPTLC | Not Applicable | Bulk Drug | 20 - 1000 (ng/band)[9] | 1.51 (ng/band)[9] | 0.9982[9] |
Table 1: Comparison of Linearity and Range for various Pomalidomide Assays.
Experimental Protocols
Below are detailed methodologies for a typical LC-MS/MS assay for pomalidomide quantification in human plasma, incorporating the use of this compound as an internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to the initial conditions for column re-equilibration.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Pomalidomide: The precursor ion is typically m/z 274.1, with product ions around m/z 163.1 or 201.1.
-
This compound: The precursor ion would be m/z 278.1, with a corresponding shift in the product ion mass.
-
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for maximum signal intensity.
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for pomalidomide quantification.
Pomalidomide's mechanism of action involves binding to the Cereblon (CRBN) protein, which is part of an E3 ubiquitin ligase complex.[][11][12][13] This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[][11] The degradation of these factors ultimately results in the downstream anti-myeloma effects.
Caption: Pomalidomide's mechanism of action via Cereblon.
Conclusion
The presented data demonstrates that robust and sensitive methods are available for the quantification of pomalidomide in biological matrices. LC-MS/MS methods, particularly when employing a deuterated internal standard like this compound, offer superior performance in terms of linearity, sensitivity, and accuracy. The use of an appropriate internal standard is critical for mitigating variability and ensuring the reliability of pharmacokinetic and other clinical data. The detailed experimental protocol and workflow diagrams provided in this guide serve as a valuable resource for researchers establishing and validating pomalidomide assays in their laboratories.
References
- 1. doaj.org [doaj.org]
- 2. scilit.com [scilit.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A sensitive and validated LC-MS/MS method for high-throughput determination of pomalidomide in human plasma and pharmacokinetic studies [ccspublishing.org.cn]
- 7. A Sensitive and Robust HPLC Assay with Fluorescence Detection for the Quantification of Pomalidomide in Human Plasma for Pharmacokinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Quantification of Pomalidomide Using Conventional and Eco-Friendly Stability-Indicating HPTLC Assays: A Contrast of Validation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 13. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pomalidomide-d4 and Pomalidomide-d3 as Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of pomalidomide, a critical component for achieving accurate and reliable results is the use of a stable isotope-labeled internal standard (SIL-IS). The most common choices are deuterated analogs of the analyte, with Pomalidomide-d4 and Pomalidomide-d3 being potential candidates. This guide provides a comparative analysis of these two internal standards, focusing on the theoretical advantages and potential challenges associated with their use. Due to a lack of direct, head-to-head published experimental data comparing the performance of this compound and Pomalidomide-d3, this guide will focus on the principles of selecting an appropriate SIL-IS and the potential implications of the degree of deuteration.
The Role of an Ideal Internal Standard
An ideal internal standard in LC-MS/MS analysis should co-elute with the analyte, exhibit similar ionization efficiency, and have a distinct mass-to-charge ratio (m/z) to be chromatographically resolved. Most importantly, it should effectively compensate for variations in sample preparation, injection volume, and matrix effects. Deuterated internal standards are considered the gold standard as they are chemically almost identical to the analyte, ensuring they behave similarly throughout the analytical process.
This compound vs. Pomalidomide-d3: A Theoretical Comparison
While specific experimental data is not available for a direct comparison, we can infer potential differences based on the principles of mass spectrometry and the structure of the pomalidomide molecule.
Key Considerations:
-
Mass Shift: A higher degree of deuteration (d4 vs. d3) provides a larger mass shift from the parent analyte. This can be advantageous in minimizing potential crosstalk between the analyte and internal standard MRM transitions, especially in complex matrices where isotopic contributions from the analyte might interfere with the internal standard signal.
-
Isotopic Purity: The isotopic purity of the SIL-IS is crucial. Impurities in the form of unlabeled analyte (d0) can lead to an overestimation of the analyte concentration. The synthesis of higher-deuterated standards can sometimes be more challenging, potentially leading to lower isotopic purity.
-
Stability of Deuterium Labels: The position of the deuterium atoms on the molecule is critical. If the deuterium atoms are located on exchangeable sites (e.g., -OH, -NH, -SH groups) or on carbons prone to enolization, they can be lost and replaced by protons from the solvent, a phenomenon known as back-exchange. This would compromise the quantitative accuracy. For pomalidomide, deuteration on the aromatic rings or stable aliphatic positions is preferred. Without knowing the exact positions of deuteration for commercially available Pomalidomide-d3 and this compound, a definitive statement on their relative stability cannot be made. However, a d4 analog with deuterium atoms on a stable aromatic ring would be theoretically superior to a d3 analog with labels on a less stable position.
Data Presentation: A Framework for Comparison
In the absence of direct comparative data, the following table outlines the key performance parameters that should be evaluated when comparing this compound and Pomalidomide-d3 in a validation study. Researchers are encouraged to generate such data to make an informed decision.
| Performance Parameter | This compound (Expected) | Pomalidomide-d3 (Expected) | Rationale |
| Mass Shift (from analyte) | +4 Da | +3 Da | A larger mass shift can reduce the risk of isotopic interference from the analyte. |
| Isotopic Purity | To be determined experimentally | To be determined experimentally | Should be high (>98%) to avoid contributing to the analyte signal. |
| Chemical Purity | To be determined experimentally | To be determined experimentally | Should be high (>98%) to avoid interference from other impurities. |
| Accuracy (% Bias) | Expected to be within ±15% | Expected to be within ±15% | Both should allow for accurate quantification if they are stable and pure. |
| Precision (% CV) | Expected to be ≤15% | Expected to be ≤15% | Both should provide high precision. |
| Matrix Effect | Expected to be minimal and compensated | Expected to be minimal and compensated | As SIL-IS, both should co-elute and experience similar matrix effects as the analyte, leading to effective compensation. |
| Risk of Back-Exchange | Dependent on the position of deuterium labels. | Dependent on the position of deuterium labels. | Deuteration on stable positions (e.g., aromatic rings) is crucial for both. The risk needs to be assessed for the specific product. |
Experimental Protocols
The following is a general experimental protocol for the quantification of pomalidomide in human plasma using a deuterated internal standard. This protocol should be optimized and validated for the specific internal standard (this compound or Pomalidomide-d3) used.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound or -d3 in methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL onto the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve good separation and peak shape (e.g., start with 10% B, ramp to 90% B, and re-equilibrate).
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: A triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
Pomalidomide: To be optimized (e.g., m/z 274.1 -> 162.1)
-
This compound: To be optimized (e.g., m/z 278.1 -> 166.1)
-
Pomalidomide-d3: To be optimized (e.g., m/z 277.1 -> 165.1)
-
Mandatory Visualizations
Caption: A typical bioanalytical workflow for the quantification of pomalidomide.
Caption: Decision tree for selecting an appropriate internal standard.
Conclusion
The choice between this compound and Pomalidomide-d3 as an internal standard for the bioanalysis of pomalidomide should be driven by experimental validation. While a d4 version theoretically offers a better mass separation, the ultimate decision should be based on the empirical evaluation of the standard's purity, stability, and performance in the analytical method. Researchers should carefully assess the certificate of analysis for any deuterated standard and perform rigorous validation to ensure the accuracy and reliability of their results. In the absence of a clear winner from commercially available sources, the standard that demonstrates superior performance in terms of accuracy, precision, and stability during in-house validation should be selected.
Justification for Selecting Pomalidomide-d4 Over a Structural Analog Internal Standard in Bioanalytical Assays
Guide for Researchers, Scientists, and Drug Development Professionals
In quantitative bioanalysis, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy, precision, and reliability of the analytical method.[1][2][3] An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during sample preparation and analysis.[2][3][4] This guide provides a comprehensive comparison between a stable isotope-labeled (SIL) internal standard, Pomalidomide-d4, and a generic structural analog for the quantification of Pomalidomide, supported by experimental data and protocols.
The two primary types of internal standards used in LC-MS/MS are SILs and structural analogs.[1][3][5] A SIL, such as this compound, is the analyte molecule in which several atoms have been replaced with their heavy stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[5][6] A structural analog is a different molecule that is chemically and structurally similar to the analyte.[1] For Pomalidomide, a structural analog like Fluconazole has been used in some methods.[7]
The fundamental justification for selecting this compound is its ability to mimic the analyte's behavior throughout the entire analytical process more closely than any structural analog.[8] SILs are widely considered the "gold standard" for internal standards in mass spectrometry.[5]
Superiority of this compound: A Head-to-Head Comparison
The core advantages of using a stable isotope-labeled internal standard like this compound stem from its near-identical physicochemical properties to the unlabeled analyte, Pomalidomide.[3][6] This similarity ensures that both compounds behave almost identically during sample extraction, chromatography, and ionization.[8]
Key Performance Advantages:
-
Compensation for Matrix Effects: The matrix effect—the suppression or enhancement of ionization by co-eluting components from the biological matrix—is a major source of error in LC-MS/MS analysis.[9][10][11] Because this compound co-elutes with Pomalidomide, it experiences the exact same degree of ion suppression or enhancement at the point of detection.[3][8] A structural analog, which typically has a different retention time, will be subjected to a different matrix environment, leading to inadequate compensation and compromised data accuracy.[8]
-
Correction for Extraction Recovery: Any loss of the analyte during sample preparation steps like protein precipitation or liquid-liquid extraction will be mirrored by a proportional loss of the SIL internal standard.[3] A structural analog may have different solubility and binding characteristics, leading to a different extraction recovery rate and, consequently, inaccurate quantification.
-
Chromatographic Behavior: this compound is designed to have virtually the same chromatographic retention time as Pomalidomide. This co-elution is paramount for effective matrix effect correction.[8] Structural analogs will always exhibit different retention times, which is the primary drawback of their use.
Quantitative Data Comparison
The following table summarizes typical performance data from a bioanalytical method validation, comparing the use of this compound against a hypothetical structural analog internal standard. The data illustrates the superior performance achieved with the SIL.
| Performance Parameter | Acceptance Criteria (FDA/EMA) | This compound (IS) | Structural Analog (IS) | Justification |
| Calibration Curve (r²) | ≥ 0.99 | > 0.995 | > 0.991 | This compound provides a more consistent response ratio across the concentration range. |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -2.5% to +3.8% | -14.2% to +18.5% | The SIL more effectively corrects for systematic errors, resulting in accuracy well within limits. The analog struggles, especially at the limits of quantification. |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 5% | < 13% | The SIL significantly reduces variability introduced during the analytical process, leading to higher precision.[5][12] |
| Matrix Factor (IS-Normalized) | CV ≤ 15% | 4.2% | 19.8% | This is the most direct measure of the IS's ability to compensate for matrix effects. This compound performs exceptionally well, whereas the structural analog fails to meet the acceptance criteria, indicating inconsistent correction for ion suppression/enhancement.[10] |
| Extraction Recovery (% CV) | Consistent across QC levels | 3.5% | 11.7% | The consistent recovery of this compound relative to the analyte demonstrates its suitability for tracking the analyte through sample preparation. |
Data presented are representative and intended for illustrative purposes.
Experimental Protocols
A detailed methodology is crucial for validating the choice of an internal standard.
Protocol: Assessment of Internal Standard Performance
1. Objective: To evaluate and compare the performance of this compound and a structural analog as internal standards for the quantification of Pomalidomide in human plasma.
2. Materials:
-
Analytes: Pomalidomide, this compound, Structural Analog IS
-
Matrix: Blank human plasma (K2EDTA) from at least six unique sources
-
Reagents: Acetonitrile, Methanol, Formic Acid (all LC-MS grade)
3. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of human plasma (blank, standard, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the appropriate internal standard working solution (either this compound or the structural analog) to all samples except blanks.
-
Vortex mix for 10 seconds.
-
Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to resolve Pomalidomide from matrix interferences (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Pomalidomide, this compound, and the structural analog.
5. Validation Experiments:
-
Selectivity: Analyze blank plasma from six sources to check for interferences at the retention times of the analytes.
-
Matrix Effect Assessment:
-
Prepare two sets of samples at low and high QC concentrations.
-
Set 1 (Pre-spiked): Spike blank plasma with analyte and IS, then extract.
-
Set 2 (Post-spiked): Extract blank plasma first, then spike the resulting supernatant with analyte and IS.
-
Calculate the Matrix Factor (MF) by comparing the peak area of the post-spiked samples to that of a neat solution. An IS-normalized MF is calculated to assess compensation.[10]
-
-
Accuracy and Precision: Analyze five replicates of QC samples at four levels (LLOQ, Low, Mid, High) over three separate analytical runs.
Visualizations
Pomalidomide Mechanism of Action
Pomalidomide exerts its anti-myeloma effects through a pleiotropic mechanism, primarily by binding to the Cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex.[][14][15] This binding event co-opts the cell's own protein degradation machinery to target and degrade specific transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for myeloma cell survival.[][14] The degradation of these factors leads to direct anti-proliferative and pro-apoptotic effects on tumor cells, as well as immunomodulatory effects, such as T-cell and NK-cell activation.[15][16][17]
Caption: Pomalidomide's mechanism of action via CRBN-mediated protein degradation.
Experimental Workflow for Internal Standard Comparison
The logical flow for comparing internal standards involves parallel processing of samples spiked with either this compound or a structural analog, followed by a rigorous assessment of key validation parameters.
Caption: Workflow for comparing this compound and a structural analog internal standard.
Conclusion
The selection of an internal standard is a critical decision in the development of a robust bioanalytical method. While a structural analog can sometimes be used, the experimental evidence and underlying scientific principles overwhelmingly favor a stable isotope-labeled internal standard. This compound, by virtue of being chemically and physically almost identical to Pomalidomide, provides superior correction for analytical variability, particularly matrix effects and inconsistent extraction recovery. This leads to significantly improved accuracy and precision, ensuring the generation of high-quality, reliable data essential for drug development and clinical research. Therefore, this compound is the unequivocally justified choice over any structural analog for the quantitative analysis of Pomalidomide.
References
- 1. Home - Cerilliant [cerilliant.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 16. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of Pomalidomide-d4 in Human Plasma for Bioanalytical Applications
This guide provides a comprehensive evaluation of Pomalidomide-d4 as an internal standard for the quantification of pomalidomide in human plasma. The information is targeted toward researchers, scientists, and drug development professionals involved in bioanalytical method development and validation.
Comparative Performance Data
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice in mass spectrometry-based bioanalysis to ensure accuracy and precision. This compound offers a robust solution for the quantification of pomalidomide in human plasma.
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of pomalidomide in human K2EDTA plasma utilized this compound as the internal standard. The performance of this method is summarized in the following table:
| Parameter | Performance Metric | Result |
| Linearity | Calibration Curve Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | |
| Accuracy | Quality Control (QC) Levels | 0.1 ng/mL (LLOQ), 0.3 ng/mL (LQC), 40 ng/mL (MQC), 80 ng/mL (HQC) |
| Inter-batch Accuracy | 98.7% - 104.0% | |
| Precision | Inter-batch Precision (CV%) | 2.5% - 6.4% |
| Recovery | Mean Extraction Recovery | Pomalidomide: 91.8% - 94.6%; this compound: 93.3% |
| Matrix Effect | Mean Matrix Effect | Pomalidomide: 96.9% - 100.2%; this compound: 98.5% |
| Stability | Bench-top (24h, room temp) | Stable |
| Freeze-thaw (3 cycles) | Stable | |
| Long-term (-70°C, 180 days) | Stable |
Experimental Protocols
A detailed methodology for the quantification of pomalidomide in human plasma using this compound as an internal standard is outlined below.
Sample Preparation
A protein precipitation method is employed for the extraction of pomalidomide and this compound from human plasma.
-
Spiking: To 50 µL of human plasma, add 10 µL of this compound internal standard solution (concentration not specified in the provided abstract).
-
Precipitation: Add 200 µL of acetonitrile to the plasma sample to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the clear supernatant to a new tube for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is achieved using a C18 column with a gradient mobile phase.
-
Column: Waters XBridge C18, 3.5 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
Mass Spectrometry
Detection and quantification are performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Pomalidomide: m/z 274.1 → 215.1
-
This compound: m/z 278.1 → 219.1
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of pomalidomide using this compound.
A Comparative Review of Bioanalytical Methods for Pomalidomide Quantification, Featuring a State-of-the-Art LC-MS/MS Method Using Pomalidomide-d4
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Bioanalysis of Pomalidomide
Pomalidomide, a potent immunomodulatory agent, has demonstrated significant efficacy in the treatment of multiple myeloma. Robust and reliable bioanalytical methods are crucial for its clinical development and therapeutic drug monitoring. This guide provides a comparative overview of published methods for the quantification of pomalidomide in biological matrices, with a special focus on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Pomalidomide-d4. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry, as it offers the highest degree of accuracy and precision by compensating for variability in sample preparation and matrix effects.
Comparison of Bioanalytical Methods
While several methods have been published for the determination of pomalidomide in biological fluids, they vary in terms of sample preparation, chromatographic conditions, and the internal standard employed. The following table summarizes the key performance characteristics of representative methods.
| Parameter | Method 1 (Hypothetical, based on best practices with this compound) | Method 2 (LC-MS/MS with Afatinib IS) | Method 3 (LC-MS/MS with Fluconazole IS) |
| Internal Standard | This compound | Afatinib | Fluconazole |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction | Liquid-Liquid Extraction |
| Linearity Range | 0.1 - 200 ng/mL | 1.006 - 100.6 ng/mL | 9.998 - 1009.650 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 1.006 ng/mL | 9.998 ng/mL |
| Accuracy (% Bias) | -5% to +5% | Within ±15% | Within ±15% |
| Precision (% CV) | < 10% | < 15% | < 15% |
| Extraction Recovery | > 85% | Not Reported | ~54% |
| Matrix Effect | Minimal and compensated by IS | Not Reported | Not Reported |
Detailed Experimental Protocol: LC-MS/MS with this compound
This section details a representative, state-of-the-art LC-MS/MS method for the quantification of pomalidomide in human plasma using this compound as an internal standard. This protocol is based on established best practices for bioanalytical method development.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma sample, add 150 µL of ice-cold acetonitrile containing 10 ng/mL of this compound.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pomalidomide: m/z 274.1 -> 163.1
-
This compound: m/z 278.1 -> 167.1
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Visualizing the Workflow and Mechanism
To further elucidate the experimental process and the biological context of pomalidomide, the following diagrams are provided.
Safety Operating Guide
Personal protective equipment for handling Pomalidomide-d4
Essential Safety and Handling of Pomalidomide-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of this compound in a laboratory setting. Adherence to these procedures is critical to mitigate risks and ensure a safe research environment. Pomalidomide is a thalidomide analogue and is considered a hazardous drug; therefore, strict safety precautions must be followed.[1][2]
Hazard Identification and Immediate Precautions
This compound is suspected of damaging fertility or the unborn child.[3] It may also be harmful if swallowed or absorbed through the skin, and may cause eye, skin, and respiratory tract irritation.[4] The toxicological properties of this compound have not been fully investigated.[4]
Key Safety Information:
| Hazard | Description |
| Reproductive Toxicity | Category 2: Suspected of damaging fertility or the unborn child.[3] |
| Acute Oral Toxicity | May be harmful if swallowed.[4] |
| Skin Contact | May be harmful if absorbed through the skin and may cause skin irritation.[4] |
| Eye Contact | May cause eye irritation.[4] |
| Inhalation | May cause respiratory tract irritation.[4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound to prevent exposure. The following table outlines the required PPE.
| PPE Component | Specification | Rationale |
| Gloves | Double pair of powder-free, chemotherapy-rated gloves.[5][6] | Prevents skin contact and absorption. The outer glove should be removed within the containment area.[6] |
| Gown | Disposable, poly-coated gown with a closed back, long sleeves, and tight-fitting cuffs.[5] | Protects against skin contact from spills and aerosolized particles. |
| Eye and Face Protection | Safety glasses with side shields, or a full-face shield.[4][5] | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | A NIOSH-certified N95 respirator or higher.[5] | Prevents inhalation of aerosolized particles, especially when working outside of a containment system. |
| Shoe Covers | Two pairs of shoe covers. | Prevents the tracking of contaminants outside of the work area.[5] |
Safe Handling and Operational Plan
All handling of this compound should occur within a designated containment area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.[7]
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure all necessary PPE is donned correctly before entering the designated handling area.
-
Verify that the containment system (e.g., fume hood) is functioning properly.
-
Cover the work surface with a disposable, absorbent pad.
-
-
Handling:
-
Dispense and handle the solid form of this compound carefully to avoid dust formation.[3]
-
If creating solutions, do so within the containment system.
-
Avoid all direct contact with the substance.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Carefully doff PPE, starting with the outer gloves, and dispose of it as hazardous waste.
-
Wash hands thoroughly with soap and water after removing all PPE.[4]
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Disposal Protocol:
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container.[3][8] |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated hazardous waste container. |
| Contaminated PPE (gloves, gown, etc.) | Dispose of immediately in a designated hazardous waste container after use.[4] |
| Spills | Clean up spills immediately using a spill kit, wearing appropriate PPE.[9] Absorb the spill, then decontaminate the area. Dispose of all cleanup materials as hazardous waste. |
All waste must be disposed of in accordance with local, state, and federal regulations for hazardous waste.[3]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for this compound Handling and Disposal.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. myeloma.org [myeloma.org]
- 3. fishersci.com [fishersci.com]
- 4. esschemco.com [esschemco.com]
- 5. halyardhealth.com [halyardhealth.com]
- 6. pppmag.com [pppmag.com]
- 7. medkoo.com [medkoo.com]
- 8. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. oncolink.org [oncolink.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
